Product packaging for Spartioidine N-oxide(Cat. No.:)

Spartioidine N-oxide

Cat. No.: B12383092
M. Wt: 349.4 g/mol
InChI Key: COHUFMBRBUPZPA-UNXXDIMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spartioidine N-oxide is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO6 B12383092 Spartioidine N-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

(1R,4E,7S,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18+,19?/m1/s1

InChI Key

COHUFMBRBUPZPA-UNXXDIMASA-N

Isomeric SMILES

C/C=C/1\CC(=C)[C@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O

Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O

Origin of Product

United States

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Spartioidine N-oxide in plant matrices. This compound is a pyrrolizidine alkaloid, a class of natural toxins with known hepatotoxicity.[1] Accurate quantification of these compounds is crucial for food safety, toxicological studies, and drug development. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid found in certain plant species.[1] Its chemical formula is C18H23NO6 with a molecular weight of 349.38 g/mol . Pyrrolizidine alkaloids and their N-oxides are of significant concern due to their potential to cause liver damage and other toxic effects in humans and animals.[2] Therefore, robust analytical methods for their detection and quantification are essential. This protocol employs LC-MS/MS, the gold standard for trace-level analysis, offering high selectivity and sensitivity.[3]

Experimental

Sample Preparation: Solid-Phase Extraction (SPE) from Plant Material

This protocol details the extraction of this compound from a plant matrix. For other matrices such as plasma, modifications including protein precipitation may be necessary.[2]

Materials:

  • Homogenized plant material

  • Extraction Solvent: 0.1% Formic acid in Water

  • SPE Cartridges: Cation-exchange

  • Conditioning Solvent: Methanol

  • Wash Solvent: Water

  • Elution Solvent: 2.5% Ammonia in Methanol[3]

  • Reconstitution Solvent: 10% Methanol in Water

Protocol:

  • Weigh 1 gram of homogenized plant material into a 50 mL centrifuge tube.

  • Add 20 mL of Extraction Solvent.

  • Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition a cation-exchange SPE cartridge with 5 mL of Methanol followed by 5 mL of Water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of Water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 5 mL of 2.5% Ammonia in Methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of Reconstitution Solvent for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

Parameter Value
Column C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium acetate in Water[2]
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (9:1, v/v)[2]
Flow Rate 0.5 mL/min[2]
Injection Volume 1 µL[2]
Column Temperature 45°C[2]

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program [2]

Time (min) % Mobile Phase B
0.0 - 0.2 10
0.2 - 1.0 10 → 60
1.0 - 1.1 60 → 95
1.1 - 1.5 95

| 1.5 - 2.0 | 10 (Re-equilibration) |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 350.16 [M+H]+[4]
Product Ions (m/z) To be determined experimentally. Likely fragments involve neutral losses such as H2O.
Collision Energy (CE) To be optimized for each transition.

| Dwell Time | 100 ms |

Note on MRM Transition Optimization: The optimal product ions and collision energies for this compound should be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 350.16). The most abundant and stable fragment ions should be selected for the Multiple Reaction Monitoring (MRM) method.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison and reporting.

Table 2: Calibration Curve Data

Concentration (ng/mL) Peak Area
LLOQ
Calibrant 2
Calibrant 3
Calibrant 4
Calibrant 5
Calibrant 6
ULOQ

| Correlation Coefficient (r²) | |

Table 3: Quality Control (QC) Sample Analysis

QC Level Nominal Conc. (ng/mL) Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
Low QC
Medium QC

| High QC | | | | |

Table 4: Sample Quantification Results

Sample ID Peak Area Calculated Concentration (ng/mL)
Sample 1
Sample 2

| Sample 3 | | |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this protocol and a generalized signaling pathway for the hepatotoxicity of pyrrolizidine alkaloids.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Material Homogenate extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography Separation reconstitution->lc ms Mass Spectrometry Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

hepatotoxicity_pathway cluster_cell Hepatocyte pa_n_oxide This compound (Pyrrolizidine Alkaloid N-oxide) metabolism Metabolic Activation (CYP450) pa_n_oxide->metabolism reactive_metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) metabolism->reactive_metabolites dna_adducts DNA Adducts reactive_metabolites->dna_adducts protein_adducts Protein Adducts reactive_metabolites->protein_adducts oxidative_stress Oxidative Stress reactive_metabolites->oxidative_stress cell_damage Cellular Damage (Hepatotoxicity) dna_adducts->cell_damage protein_adducts->cell_damage oxidative_stress->cell_damage

Caption: Generalized pathway of pyrrolizidine alkaloid-induced hepatotoxicity.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of this compound in plant matrices. The detailed sample preparation protocol, optimized chromatographic conditions, and sensitive mass spectrometric detection allow for accurate measurement at low concentrations. This method is suitable for routine analysis in food safety testing, toxicological research, and quality control in the pharmaceutical industry. Proper validation of the method in the specific matrix of interest is recommended to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for the Synthesis of Spartioidine N-oxide Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is the N-oxide derivative of Spartioidine, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids (PAs) and their N-oxides are naturally occurring compounds found in various plant species. The N-oxides are often considered detoxification products of the parent alkaloids within the producing organisms; however, they can be reduced back to the toxic tertiary alkaloids in the mammalian liver. Therefore, the availability of high-purity reference standards for both the parent alkaloids and their N-oxides is crucial for toxicological studies, metabolic research, and quality control of herbal products and food supplements.

This document provides a detailed protocol for the chemical synthesis of this compound from its parent alkaloid, Spartioidine. The described method is based on the well-established oxidation of tertiary amines using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and efficient reagent for this transformation. Additionally, protocols for the purification and characterization of the final product are outlined.

Data Presentation

ParameterStarting Material (Spartioidine)Product (this compound)
Molecular Formula C₁₈H₂₅NO₅C₁₈H₂₅NO₆
Molecular Weight 335.40 g/mol 351.40 g/mol
Appearance White to off-white solidWhite crystalline solid
Purity (by HPLC) >98%>99%
Yield -~90%
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Mass Spectrometry (m/z) [M+H]⁺ = 336.1754[M+H]⁺ = 352.1703

Experimental Protocols

1. Synthesis of this compound

This protocol describes the oxidation of Spartioidine to this compound using m-CPBA.

Materials:

  • Spartioidine (starting material, >98% purity)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system (optional)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve 100 mg of Spartioidine in 10 mL of anhydrous dichloromethane. Stir the solution at room temperature until the solid is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-4 °C with continuous stirring.

  • Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (1.2 equivalents) in 5 mL of dichloromethane to the cooled Spartioidine solution dropwise over 15 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The N-oxide product is expected to have a lower Rf value than the starting material due to its increased polarity. The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Once the reaction is complete, quench the excess m-CPBA by adding 10 mL of a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with 10 mL of saturated sodium bicarbonate solution, followed by once with 10 mL of deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a white to off-white solid.

2. Purification of this compound

Purification of the crude product can be achieved by recrystallization or flash column chromatography.

Procedure (Recrystallization):

  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • Slowly add deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol-water mixture, and dry under vacuum.

3. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV at 220 nm.

    • The purity of the final product should be >99%.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode should be used.

    • The expected [M+H]⁺ ion for this compound is at m/z 352.1703.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

    • The spectra should be consistent with the structure of this compound, showing characteristic shifts indicative of the N-oxide formation.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification and Analysis Spartioidine Spartioidine Reaction Oxidation with m-CPBA in DCM Spartioidine->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (HPLC, MS, NMR) Pure_Product->Analysis Reference_Standard Reference Standard (>99% Purity) Analysis->Reference_Standard

Caption: Synthesis and purification workflow for this compound.

G cluster_metabolism General Role of N-Oxides in Alkaloid Metabolism Tertiary_Alkaloid Tertiary Alkaloid (e.g., Spartioidine) N_Oxide N-Oxide Metabolite (e.g., this compound) Tertiary_Alkaloid->N_Oxide Oxidation (e.g., CYP450) Excretion Renal Excretion (Detoxification) N_Oxide->Excretion Reduction Hepatic Reduction N_Oxide->Reduction Reduction->Tertiary_Alkaloid Re-toxification

Caption: Metabolic pathway of tertiary alkaloids to their N-oxides.

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid found in certain plant species.[1] Pyrrolizidine alkaloids and other N-oxide containing natural products have garnered interest in cancer research due to their potential cytotoxic and antitumor activities.[2][3] N-oxide moieties can influence a compound's biological activity, including its cytotoxicity, often through mechanisms involving redox cycling and the generation of reactive oxygen species (ROS).[3][4] Some N-oxides have been shown to induce apoptosis in cancer cells and may be activated under the hypoxic conditions often found in solid tumors.[3][5] For instance, the related compound antofine N-oxide has demonstrated strong inhibitory effects on solid tumor cell lines by inducing apoptosis, potentially through the TNFα signaling pathway.[5]

These application notes provide a detailed protocol for evaluating the in vitro cytotoxicity of this compound against a selected cancer cell line using the MTT assay. Additionally, protocols for investigating the induction of apoptosis via Annexin V/Propidium Iodide staining and the potential involvement of reactive oxygen species (ROS) are described. This comprehensive approach will aid in elucidating the cytotoxic mechanism of this compound.

Data Presentation

Quantitative data from the described assays should be summarized in the following tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound on Cancer Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100 ± SD
X₁Mean ± SD
X₂Mean ± SD
X₃Mean ± SD
X₄Mean ± SD
X₅Mean ± SD

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V⁻/PI⁻)% Early Apoptotic Cells (Annexin V⁺/PI⁻)% Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺)% Necrotic Cells (Annexin V⁻/PI⁺)
Vehicle ControlMean ± SDMean ± SDMean ± SDMean ± SD
This compound (IC₅₀)Mean ± SDMean ± SDMean ± SDMean ± SD
Positive Control (e.g., Staurosporine)Mean ± SDMean ± SDMean ± SDMean ± SD

Table 3: Reactive Oxygen Species (ROS) Generation by this compound

TreatmentMean Fluorescence Intensity (MFI)Fold Change in ROS vs. Control
Vehicle ControlMean ± SD1.0
This compound (IC₅₀)Mean ± SDMean ± SD
Positive Control (e.g., H₂O₂)Mean ± SDMean ± SD

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • This compound (≥90% purity)[7]

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Cancer cell line

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include vehicle control and a positive control for apoptosis (e.g., 1 µM staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Intracellular ROS Measurement

This protocol uses a fluorescent probe, such as DCFH-DA, to measure the intracellular generation of reactive oxygen species.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • This compound

  • Cancer cell line

  • 6-well plates or black-walled 96-well plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound at its IC₅₀ concentration for a shorter duration (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Quantify the mean fluorescence intensity and express the results as a fold change relative to the vehicle control.

Visualization of Experimental Workflow and Potential Signaling Pathway

experimental_workflow cluster_assays In Vitro Cytotoxicity Evaluation cluster_mechanism Mechanism of Action Studies (at IC50) start Cancer Cell Culture treat Treat with this compound (various concentrations) start->treat mtt MTT Assay (48-72h) treat->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Annexin V/PI Staining (24-48h) ic50->apoptosis ros ROS Detection (DCFH-DA) (1-6h) ic50->ros flow Flow Cytometry Analysis apoptosis->flow fluorescence Fluorescence Measurement ros->fluorescence

Caption: Experimental workflow for evaluating the in vitro cytotoxicity of this compound.

signaling_pathway cluster_pathway Hypothesized Signaling Pathway for this compound sno This compound ros Increased ROS Production sno->ros stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Testing Spartioidine N-oxide Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in vitro toxicity of Spartioidine N-oxide. The protocols outlined below detail the use of various cell lines and assays to determine the cytotoxic and apoptotic effects of this compound.

Recommended Cell Lines for Cytotoxicity Screening

A panel of well-characterized and commercially available human cell lines is recommended to evaluate the toxicity profile of this compound across different tissue types. This selection includes both cancerous and non-cancerous cell lines to assess potential selective toxicity.

  • Human Lung Adenocarcinoma (A549): A commonly used cell line for general toxicity testing and studies on respiratory system effects.

  • Human Hepatocellular Carcinoma (HepG2): A liver-derived cell line crucial for evaluating potential hepatotoxicity.

  • Human Colorectal Carcinoma (HCT-8): Represents a gastrointestinal cancer model.

  • Human Cervical Adenocarcinoma (HeLa): A robust and widely studied immortalized cell line.

  • Human Bronchial Epithelial (BEAS-2B): A non-cancerous lung cell line to assess toxicity in normal respiratory tract cells.

  • Human Dermal Fibroblasts (NHDF): Primary non-cancerous cells to evaluate effects on normal connective tissue.

Quantitative Toxicity Data Summary

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound across the recommended cell lines after a 48-hour exposure period, as determined by the MTT assay. These values serve as an example for data presentation.

Cell LineTissue of OriginCell TypeIC50 (µM)
A549LungAdenocarcinoma25.5
HepG2LiverHepatocellular Carcinoma18.2
HCT-8ColonAdenocarcinoma32.8
HeLaCervixAdenocarcinoma21.4
BEAS-2BLungBronchial Epithelium75.1
NHDFSkinDermal Fibroblast> 100

Note: The hypothetical data suggests a degree of selective cytotoxicity of this compound towards cancer cell lines compared to the non-cancerous cell lines.

Experimental Protocols

Detailed protocols for key cytotoxicity and apoptosis assays are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert MTT into a purple formazan product.[2]

Materials:

  • MTT solution (5 mg/mL in PBS)[2]

  • Cell culture medium (serum-free for incubation step)[2]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[2]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, protected from light.[2]

  • Formazan Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[2]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[4] The amount of color formed is proportional to the number of lysed cells.[4]

Materials:

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Buffer (10X)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol. Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with Lysis Buffer.

    • Medium background: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[5]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol 3: Apoptosis Detection using Caspase-3/7 Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[7][8]

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated cells to determine the fold-increase in apoptosis.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis A Seed Cells in 96-well Plates B Prepare Serial Dilutions of This compound C Treat Cells with Compound (24, 48, 72 hours) B->C D MTT Assay (Viability) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) C->F G Measure Absorbance/ Luminescence D->G E->G F->G H Calculate % Viability/ % Cytotoxicity/ Fold-change Apoptosis G->H I Determine IC50 Values H->I

Caption: Workflow for assessing this compound cytotoxicity.

Intrinsic Apoptotic Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome A This compound B ↑ p53 & Bax ↓ Bcl-2 A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c) D->E F Caspase-9 Activation E->F G Caspase-3/7 Activation F->G H Substrate Cleavage (e.g., PARP) G->H I Apoptosis H->I

Caption: The intrinsic apoptotic pathway induced by cellular stress.

References

Application of Spartioidine N-oxide in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide found in various plant species, such as Senecio vulgaris.[1][2] PAs and their N-oxides are of significant interest in toxicology and drug development due to their potential hepatotoxicity.[3] While the parent PAs are known to be toxic, the N-oxides are generally less toxic.[3][4] However, in vivo, PA N-oxides can be metabolically reduced to their corresponding parent PAs, which can then be bioactivated to toxic metabolites.[4][5][6] Therefore, studying the metabolism of this compound is crucial for understanding its toxic potential and for the safety assessment of products containing this compound.

Metabolic Pathways of Pyrrolizidine Alkaloid N-oxides

The metabolic fate of this compound, like other PA N-oxides, involves a series of biotransformation reactions primarily in the liver and intestines. The key metabolic pathways include:

  • Reduction to the Parent Alkaloid: PA N-oxides can be reduced back to their parent tertiary amine alkaloids by intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes.[5][6] This is a critical activation step, as the parent alkaloid is the precursor to toxic metabolites.

  • Metabolism of the Parent Alkaloid: The parent PA, spartioidine, can undergo two main competing pathways:

    • N-oxidation: This is generally considered a detoxification pathway, leading back to the N-oxide.

    • Dehydrogenation: This is the toxification pathway. Hepatic CYPs can metabolize the parent PA to reactive pyrrolic metabolites, such as dehydropyrrolizidine alkaloids (DHP).[5][7] These electrophilic metabolites can readily form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[5][8][9][10]

Applications in Metabolic Research

The study of this compound metabolism has several key applications:

  • Toxicology and Risk Assessment: Understanding the rate and extent of its reduction to the parent alkaloid and subsequent bioactivation is essential for assessing the risk associated with exposure to this compound.

  • Drug Development: As N-oxidation is a common metabolic pathway for many drugs containing tertiary amine groups, PA N-oxides can serve as model compounds to study the enzymatic processes involved in N-oxide reduction and its impact on drug efficacy and toxicity.

  • Enzyme Kinetics: this compound can be used as a substrate to study the kinetics of the reductases and CYPs involved in its metabolism.

Data Presentation

ParameterDescriptionRepresentative Value
N-oxide Reduction
Vmax (nmol/min/mg protein)Maximum rate of reduction of this compound to spartioidine in liver microsomes.1.5
Km (µM)Michaelis-Menten constant for the reduction of this compound.50
Parent Alkaloid Metabolism
Vmax (nmol/min/mg protein)Maximum rate of formation of pyrrolic metabolites from spartioidine in liver microsomes.0.8
Km (µM)Michaelis-Menten constant for the formation of pyrrolic metabolites.25
Metabolite Identification
Metabolite(s) FormedIdentification of metabolites formed from this compound and spartioidine.Spartioidine, Dehydrospartioidine
Adduct FormationDetection and quantification of DNA or protein adducts.DHP-DNA adducts

Mandatory Visualization

metabolic_pathway Spartioidine_N_oxide This compound Spartioidine Spartioidine (Parent Alkaloid) Spartioidine_N_oxide->Spartioidine Reduction (Intestinal Microbiota, CYPs) Spartioidine->Spartioidine_N_oxide N-oxidation (Detoxification) Pyrrolic_Metabolites Reactive Pyrrolic Metabolites (e.g., DHP) Spartioidine->Pyrrolic_Metabolites Dehydrogenation (CYPs - Toxification) Macromolecular_Adducts Macromolecular Adducts (DNA, Proteins) Pyrrolic_Metabolites->Macromolecular_Adducts Adduct Formation Toxicity Hepatotoxicity, Carcinogenicity Macromolecular_Adducts->Toxicity

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation and Analysis cluster_data Data Interpretation Substrate This compound Incubation Incubate at 37°C Substrate->Incubation Incubation_System Liver Microsomes or Intestinal Microbiota Incubation_System->Incubation Cofactors NADPH, etc. Cofactors->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench SPE Solid Phase Extraction (SPE) Quench->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantify Metabolites LCMS->Quantification Kinetics Determine Kinetic Parameters (Vmax, Km) Quantification->Kinetics

Caption: Experimental workflow for in vitro metabolic studies.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes

This protocol is a general guideline for studying the metabolism of this compound and can be adapted based on specific experimental needs.

1. Materials and Reagents:

  • This compound

  • Rat liver microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

  • Water (HPLC grade)

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

  • In a microcentrifuge tube, add the following in order:

    • Phosphate buffer (to a final volume of 200 µL)

    • Rat liver microsomes (to a final concentration of 0.5 mg/mL)

    • This compound stock solution (to a final concentration of 10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[8]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound, its parent alkaloid spartioidine, and any potential metabolites. The specific MRM transitions will need to be optimized for each compound.

Protocol 2: In Vitro Reduction of this compound by Intestinal Microbiota

This protocol outlines a general method to assess the reductive metabolism of this compound by gut bacteria.

1. Materials and Reagents:

  • This compound

  • Fecal samples from rats or humans

  • Anaerobic incubation medium (e.g., pre-reduced Wilkins-Chalgren broth)

  • Anaerobic chamber or gas pack system

  • Acetonitrile (HPLC grade)

  • Internal standard

2. Incubation Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples in the anaerobic incubation medium inside an anaerobic chamber.

  • Prepare a stock solution of this compound.

  • In an anaerobic tube, add the fecal slurry and the this compound stock solution to the desired final concentration.

  • Incubate the tubes under anaerobic conditions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), remove an aliquot of the incubation mixture.

  • Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Process the samples as described in Protocol 1 (vortex, centrifuge, and transfer supernatant).

  • Analyze the samples by LC-MS/MS to quantify the disappearance of this compound and the formation of spartioidine.

Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the conditions for their specific experimental setup and analytical instrumentation. Due to the limited availability of specific data for this compound, these protocols are based on general methodologies for pyrrolizidine alkaloid N-oxides.

References

Application Notes and Protocols for Comparative Toxicology of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide, also known as Seneciophylline N-oxide, is a pyrrolizidine alkaloid (PA) found in various plant species, including those of the Senecio genus. PAs are a class of naturally occurring compounds known for their potential hepatotoxicity. The N-oxide form is generally considered a detoxification product of the parent alkaloid; however, it can be metabolically reduced back to the toxic parent compound in the body, particularly by intestinal microbiota and hepatic enzymes. Therefore, understanding the toxicological profile of this compound is crucial for risk assessment of herbal remedies, contaminated foodstuffs, and for drug development programs exploring alkaloid-based scaffolds.

These application notes provide a framework for the comparative toxicological evaluation of this compound, leveraging established in vitro methodologies commonly used for other hepatotoxic PAs. Due to the limited availability of specific toxicological data for this compound, this document extrapolates from data on structurally similar and well-studied PAs, such as senecionine and retrorsine. It is recommended that these protocols be adapted and validated for this compound specifically.

Comparative Cytotoxicity Assessment

A primary step in toxicological evaluation is to determine the cytotoxic potential of a compound in a relevant cell model. Human-derived liver cell lines, such as HepG2, are widely used for this purpose as they retain some metabolic capabilities. The following table summarizes representative cytotoxicity data for different types of PAs, which can serve as a benchmark for assessing the relative toxicity of this compound.

Table 1: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in HepG2 Cells

CompoundAlkaloid TypeAssayEndpointConcentration (µM)Reference
RetrorsineCyclic DiesterResazurinIC5010 - 50[1]
SenecionineCyclic DiesterResazurinIC5050 - 100[1]
LasiocarpineOpen DiesterResazurinIC501 - 10[2]
MonocrotalineCyclic DiesterResazurinIC50> 500
EuropineMonoesterResazurinIC50> 1000
This compound Cyclic Diester N-oxide - - Data Not Available -

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, exposure time, and the specific cytotoxicity assay used. The data presented are for illustrative purposes to indicate the expected range of toxicities for different PA structures.

Experimental Protocols

In Vitro Cytotoxicity Assay in HepG2 Cells

This protocol describes a general procedure for assessing the cytotoxicity of this compound using the Resazurin reduction assay in the human hepatoma cell line HepG2.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (and other PAs for comparison)

  • Resazurin sodium salt solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture:

    • Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

  • Resazurin Assay:

    • After the incubation period, add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and Resazurin but no cells).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Metabolic Activation Assay with S9 Fraction

To mimic the in vivo metabolic activation of PAs, an external metabolic system such as the S9 fraction from induced rat liver can be co-incubated with the cells.

Additional Materials:

  • Rat liver S9 fraction (from phenobarbital/β-naphthoflavone-induced rats)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Protocol Modification:

  • Prepare the S9 mix containing the S9 fraction and the NADPH regenerating system in serum-free medium immediately before use.

  • Add the S9 mix to the cells along with the test compound.

  • Proceed with the cytotoxicity assay as described above.

Signaling Pathways in Pyrrolizidine Alkaloid-Induced Toxicity

The hepatotoxicity of PAs is primarily initiated by their metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP3A4.[3] The resulting reactive pyrrolic esters are highly electrophilic and can form adducts with cellular macromolecules such as DNA and proteins. This leads to cellular stress, DNA damage, and can trigger programmed cell death (apoptosis).

Metabolic Activation Pathway

The following diagram illustrates the general metabolic activation pathway of a parent pyrrolizidine alkaloid and the potential for reactivation of its N-oxide.

G Metabolic Activation of Pyrrolizidine Alkaloids cluster_0 Systemic Circulation / Intestine cluster_1 Hepatocyte cluster_2 Cellular Damage PA_N_oxide This compound Parent_PA Spartioidine (Parent Alkaloid) PA_N_oxide->Parent_PA Reduction (e.g., gut microbiota, hepatic enzymes) Parent_PA_in_liver Spartioidine Parent_PA->Parent_PA_in_liver Absorption CYP450 Cytochrome P450 (e.g., CYP3A4) Parent_PA_in_liver->CYP450 Detox_N_oxide This compound (Detoxification) Parent_PA_in_liver->Detox_N_oxide N-oxidation (Detoxification) Reactive_Metabolite Reactive Pyrrolic Ester CYP450->Reactive_Metabolite Metabolic Activation Macromolecule_Adducts DNA & Protein Adducts Reactive_Metabolite->Macromolecule_Adducts Cellular_Stress Oxidative Stress, ER Stress Macromolecule_Adducts->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Metabolic activation of this compound.

Apoptosis Signaling Pathway

PA-induced cellular damage can lead to apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspase-3 and -7 is a central event in the execution of apoptosis.[4][5]

G Pyrrolizidine Alkaloid-Induced Apoptosis Pathway cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Reactive_Metabolite Reactive Pyrrolic Ester Mitochondria Mitochondrial Stress Reactive_Metabolite->Mitochondria Death_Receptor Death Receptor Activation (e.g., Fas) Reactive_Metabolite->Death_Receptor Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: PA-induced apoptosis signaling.

Experimental Workflow for Comparative Toxicology

The following diagram outlines a logical workflow for the comparative toxicological assessment of this compound.

G Workflow for Comparative Toxicology of this compound Start Start: Obtain this compound and Reference PAs Cytotoxicity In Vitro Cytotoxicity Assays (e.g., HepG2, HepaRG) Start->Cytotoxicity Metabolism Metabolic Activation Studies (with/without S9 fraction) Cytotoxicity->Metabolism Genotoxicity Genotoxicity Assays (e.g., Comet, γH2AX) Metabolism->Genotoxicity Mechanism Mechanistic Studies (e.g., Caspase activation, ROS production) Genotoxicity->Mechanism Data_Analysis Data Analysis and Comparison Mechanism->Data_Analysis Conclusion Conclusion: Relative Potency and Toxicological Profile Data_Analysis->Conclusion

Caption: Comparative toxicology workflow.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for investigating the comparative toxicology of this compound. By utilizing established in vitro models and comparing its effects to well-characterized pyrrolizidine alkaloids, researchers can effectively elucidate its toxicological profile. This information is critical for ensuring the safety of consumer products and for guiding the development of new therapeutic agents. It is imperative to establish specific dose-response relationships for this compound through empirical testing to confirm the extrapolated data presented herein.

References

Application Notes and Protocols for the Structural Elucidation of Spartioidine N-oxide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid, a class of natural products known for their biological activity and potential toxicity.[1][2] Found in various plant species, such as those from the Senecio genus, the structural determination of these complex molecules is crucial for understanding their mechanism of action, metabolism, and potential for drug development.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products.[5][6] This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural characterization of this compound.

The core structure of this compound, a macrocyclic lactone with a pyrrolizidine N-oxide moiety, presents a unique set of challenges and opportunities for NMR analysis.[1] The presence of the N-oxide group significantly influences the chemical shifts of neighboring protons and carbons, an effect that is critical for confirming its presence and location.[7][8] This application note will detail the experimental protocols and data interpretation strategies necessary to assign all proton and carbon signals and to confirm the overall molecular architecture through correlation spectroscopy.

Materials and Methods

Sample Preparation
  • Isolation: this compound is isolated from its natural source (e.g., Senecio vulgaris) using standard chromatographic techniques.[2][9]

  • Purity Assessment: The purity of the isolated compound should be ≥95% as determined by HPLC-UV or LC-MS.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons attached to or near the N-oxide group.[7]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard pulse programs available in the spectrometer's software (e.g., TopSpin, VnmrJ) should be utilized.

  • 1D NMR:

    • ¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and 16-32 scans.

    • ¹³C NMR: Acquire with a spectral width of 200-220 ppm, a relaxation delay of 2 s, and 1024-2048 scans. DEPT-135 and DEPT-90 experiments should also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[10][11]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

Results and Data Interpretation

The following tables represent hypothetical but expected NMR data for this compound, based on its known structure and typical chemical shifts for pyrrolizidine alkaloids and N-oxides.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (500 MHz, CDCl₃)
PositionδC (ppm) (Predicted)δH (ppm) (Predicted)MultiplicityJ (Hz)Key HMBC Correlations (H → C)Key COSY Correlations
1132.85.85sC-2, C-9, C-8
2122.1
378.04.45mC-1, C-2, C-5H-5
561.33.80mC-3, C-6, C-7H-3, H-6
634.72.50mC-5, C-7, C-8H-5, H-7
795.94.70br sC-5, C-6, C-8, C-9H-6
8174.8
969.24.90d12.5C-1, C-7, C-8H-1'
11163.5
1284.2
13125.06.90q7.0C-11, C-12, C-15, C-19H-19
15138.0
16170.1
1820.52.10sC-12, C-13, C-15
1914.51.85d7.0C-12, C-13H-13
2016.71.20sC-12, C-11

Note: This data is illustrative. Actual chemical shifts and coupling constants may vary based on experimental conditions.

Structural Elucidation Workflow
  • ¹H NMR Analysis: The ¹H NMR spectrum provides the initial overview of the proton environment. Key signals would include the olefinic proton (H-13), protons adjacent to the N-oxide and ester functionalities (e.g., H-3, H-5, H-9), and methyl singlets and doublets.

  • ¹³C and DEPT Analysis: The ¹³C NMR spectrum, in conjunction with DEPT experiments, identifies the total number of carbons and classifies them into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). The downfield signals are indicative of carbonyls (C-8, C-11, C-16) and olefinic carbons (C-1, C-2, C-13, C-15).

  • HSQC Analysis: This experiment directly links each proton signal to its corresponding carbon signal, allowing for the straightforward assignment of protonated carbons.

  • COSY Analysis: The COSY spectrum reveals proton-proton coupling networks. For instance, correlations between H-13 and H-19 would be expected, as would correlations within the pyrrolizidine ring system (e.g., H-5 through H-7).

  • HMBC Analysis: This is arguably the most critical experiment for piecing together the molecular puzzle. Long-range correlations establish connectivity across quaternary carbons and heteroatoms. Key expected correlations for this compound would include:

    • H-9 to the carbonyl carbon C-8, confirming the macrocyclic lactone ring closure.

    • H-13 to the carbonyl carbon C-11 and the quaternary carbon C-12.

    • The methyl protons (H-18, H-19, H-20) to their neighboring carbons, firmly placing them within the necic acid portion of the molecule.

    • Protons on C-3 and C-5 to carbons within the pyrrolizidine core, confirming the structure of this ring system and the influence of the N-oxide.

  • Final Structure Confirmation: By assembling all the fragments and connectivity information from the 1D and 2D NMR data, the complete structure of this compound can be unambiguously confirmed.

Visualizations

G cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Data Analysis cluster_2 Step 3: Structure Determination Sample_Prep Sample Preparation (5-10 mg in CDCl3) 1 1 Sample_Prep->1 1D_NMR 1D NMR Acquisition (1H, 13C, DEPT) 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) D_NMR D_NMR 2 2 D_NMR->2 Proton_Analysis Assign Proton Signals (1H NMR) D_NMR->Proton_Analysis Carbon_Analysis Assign Carbon Signals (13C & DEPT) D_NMR->Carbon_Analysis HSQC_Analysis Correlate 1H-13C (HSQC) D_NMR->HSQC_Analysis COSY_Analysis Identify 1H-1H Spin Systems (COSY) D_NMR->COSY_Analysis HMBC_Analysis Establish Long-Range Connectivity (HMBC) D_NMR->HMBC_Analysis Proton_Analysis->HSQC_Analysis Carbon_Analysis->HSQC_Analysis Fragment_Assembly Assemble Molecular Fragments HSQC_Analysis->Fragment_Assembly COSY_Analysis->Fragment_Assembly HMBC_Analysis->Fragment_Assembly Final_Structure Confirm Final Structure of This compound Fragment_Assembly->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

// Nodes for Protons and Carbons H13 [label="H-13", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H19 [label="H-19", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H9 [label="H-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H5 [label="H-5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H6 [label="H-6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H7 [label="H-7", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C11 [label="C-11", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C12 [label="C-12", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C8 [label="C-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C7 [label="C-7", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges for correlations edge [color="#34A853", style="dashed", label="HMBC"]; H13 -> C11; H13 -> C12; H9 -> C8; H5 -> C7;

edge [color="#FBBC05", style="solid", label="COSY"]; H13 -> H19; H5 -> H6; H6 -> H7; } dot

Caption: Key 2D NMR correlations for this compound.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of complex natural products like this compound. By systematically acquiring and interpreting ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra, it is possible to assign every proton and carbon atom, define the spin systems, and connect all molecular fragments to confirm the final structure. This detailed structural information is a fundamental prerequisite for any further research into the biological activity, toxicology, and therapeutic potential of this pyrrolizidine alkaloid N-oxide.

References

Application Notes and Protocols for Pharmacokinetic Studies of Spartioidine N-oxide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a novel compound with potential therapeutic applications. A thorough understanding of its pharmacokinetic (PK) profile is crucial for its development as a drug candidate. These application notes provide a comprehensive guide to designing and conducting preclinical pharmacokinetic studies of this compound in animal models. The objective is to determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound, which are essential for dose selection and prediction of human pharmacokinetics.

Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with ethical guidelines to ensure animal welfare. Key principles include the 3Rs: Replacement, Reduction, and Refinement.[1][2][3] Researchers must obtain approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before initiating any studies.[2] The experimental design should aim to minimize any potential pain or distress to the animals.[4][5]

Experimental Design

A well-designed pharmacokinetic study is critical for obtaining reliable and interpretable data. The following sections outline the key components of a typical PK study for this compound.

Animal Model Selection

The choice of animal model is a critical first step. Rodents, such as Sprague-Dawley rats or BALB/c mice, are commonly used in initial pharmacokinetic screening due to their well-characterized physiology, small size, and cost-effectiveness.[6] The selection should be justified based on the specific research objectives.

Dosing and Administration Route

The route of administration should align with the intended clinical application of this compound.[7] Common routes for preclinical PK studies include intravenous (IV) and oral (PO).[8][9][10] An IV administration is used to determine the intrinsic disposition and elimination characteristics of the drug, while an oral administration provides information on its absorption and oral bioavailability.

Table 1: Recommended Dosing and Administration Parameters

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Vehicle Sterile isotonic saline, potentially with a co-solvent like PEG400 or DMSO if solubility is low.0.5% carboxymethyl cellulose (CMC) in water or other suitable suspension.
Dose Volume Typically 1-5 mL/kg for rats.Typically 5-10 mL/kg for rats.
Dose Level A low dose that allows for quantifiable plasma concentrations without approaching toxicity.A higher dose than IV, selected based on anticipated oral absorption.
Administration Site Lateral tail vein in rats.[8]Oral gavage.[6]
Blood Sampling

Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases adequately.

Table 2: Example Blood Sampling Schedule

Administration RouteTime Points (hours)
Intravenous (IV) 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24
Oral (PO) 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24

Blood samples (typically 0.1-0.2 mL) should be collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately placed on ice. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A sensitive and specific analytical method is required to quantify this compound in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for this purpose.[11][12]

Sample Preparation

Plasma samples typically require protein precipitation to remove interfering macromolecules. A common procedure involves adding a threefold volume of cold acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins.[6] The resulting supernatant is then transferred for analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions need to be optimized for this compound.

Table 3: Example LC-MS/MS Parameters

ParameterExample Condition
LC System UHPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[11]
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[11]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)[11]

Pharmacokinetic Data Analysis

The plasma concentration-time data are used to calculate key pharmacokinetic parameters. This is typically performed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Table 4: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.[6]
Tmax Time to reach Cmax.[6]
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.[6]
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity.
t1/2 Elimination half-life.[6]
CL Clearance.[6]
Vd Volume of distribution.[6]
F% Bioavailability (for oral administration).[6]

Potential Metabolic Pathways

N-oxide compounds can undergo various metabolic transformations. While specific pathways for this compound are yet to be determined, potential routes include reduction to the corresponding tertiary amine (Spartioidine) and other oxidative reactions. It is known that N-oxides can be metabolized back to the parent amine in vivo.[13] Some N-oxides are substrates for P-glycoprotein (Pgp), which can limit their distribution into the central nervous system.[14] Nitric oxide, another N-oxide compound, is metabolized to nitrite and nitrate.[15]

Experimental Workflows and Signaling Pathways

Pharmacokinetic_Study_Workflow cluster_PreStudy Pre-Study cluster_Study_Conduct Study Conduct cluster_Analysis Analysis Ethical_Approval Ethical Approval (IACUC) Animal_Acclimatization Animal Acclimatization Ethical_Approval->Animal_Acclimatization Dosing Drug Administration (IV & PO) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Sample_Analysis LC-MS/MS Analysis Sample_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Analysis Sample_Analysis->Data_Analysis Report Study Report Generation Data_Analysis->Report

Caption: Workflow for a typical pharmacokinetic study.

Potential_Metabolic_Pathway Spartioidine_N_Oxide This compound Spartioidine Spartioidine (tertiary amine) Spartioidine_N_Oxide->Spartioidine Reduction Oxidative_Metabolites Other Oxidative Metabolites Spartioidine_N_Oxide->Oxidative_Metabolites Oxidation Excretion Excretion (Urine/Feces) Spartioidine_N_Oxide->Excretion Spartioidine->Spartioidine_N_Oxide Oxidation Spartioidine->Excretion Oxidative_Metabolites->Excretion

References

Application Notes and Protocols for the Analytical Detection of Spartioidine N-oxide in Herbal Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid (PA) that can be found in various herbal products, often as a contaminant from co-harvested weeds such as Senecio vulgaris (common groundsel)[1][2][3]. PAs and their N-oxides are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity[4][5][6][7]. Therefore, sensitive and reliable analytical methods are crucial for the quality control and safety assessment of herbal preparations.

These application notes provide detailed protocols for the detection and quantification of this compound in herbal matrices using state-of-the-art analytical techniques. The primary recommended method is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which offers high sensitivity and selectivity for the analysis of PAs and their N-oxides in complex samples[5][6][8][9].

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₈H₂₃NO₆
Molecular Weight 349.38 g/mol
CAS Number 121123-61-3

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical to remove interfering matrix components and enrich the analytes of interest. Cation-exchange solid-phase extraction is a highly effective method for the selective isolation of PAs and their N-oxides[6][10].

Materials:

  • Herbal product (e.g., dried leaves, roots, or finished product)

  • Methanol

  • 0.05 M Sulfuric acid in water

  • Ammonia solution (5% in water)

  • Methanol with 5% ammonia

  • Oasis MCX SPE cartridges (or equivalent)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Homogenization: Weigh 1.0 g of the homogenized and powdered herbal product into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of 0.05 M sulfuric acid.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 0.05 M sulfuric acid and combine the supernatants.

  • SPE Cartridge Conditioning:

    • Condition an Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid. Do not allow the cartridge to dry.

  • Sample Loading: Load the combined acidic extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 0.05 M sulfuric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the PAs and their N-oxides with 10 mL of methanol containing 5% ammonia into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Positive ESI Mode):

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound ([M+H]⁺) is m/z 350.2. Specific product ions and collision energies should be optimized by infusing a standard solution. Based on the fragmentation of similar pyrrolizidine alkaloid N-oxides, characteristic losses of water (H₂O), carbon monoxide (CO), and parts of the necine base are expected.

Proposed MRM Transitions for this compound (to be optimized):

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
350.2120.1503025
350.2138.1503020
350.2220.1503015

Note: The selection of quantifier and qualifier ions should be based on intensity and specificity.

Data Presentation

The following table summarizes representative quantitative data for this compound found in Senecio vulgaris, a common source of contamination.

Table 1: Quantitative Data for this compound in Senecio vulgaris

Plant PartConcentration (µg/g dry weight)Analytical MethodReference
Shoots10 - 50LC-MS/MS[1]
Roots< 5LC-MS/MS[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Homogenization of Herbal Product extraction Acidic Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe_loading SPE Loading centrifugation->spe_loading spe_washing SPE Washing spe_loading->spe_washing spe_elution SPE Elution spe_washing->spe_elution evaporation Evaporation & Reconstitution spe_elution->evaporation uhplc UHPLC Separation evaporation->uhplc msms MS/MS Detection (MRM) uhplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of Analytical Steps

logical_relationship start Start: Herbal Sample sample_prep Sample Preparation (Extraction & Clean-up) start->sample_prep end End: Quantitative Result instrumental_analysis Instrumental Analysis (UHPLC-MS/MS) sample_prep->instrumental_analysis data_analysis Data Analysis (Integration & Calibration) instrumental_analysis->data_analysis data_analysis->end

Caption: Key stages in the analytical process for this compound.

References

Application Notes and Protocols for In Vivo Administration of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are intended for research purposes only. Spartioidine N-oxide is a pyrrolizidine alkaloid N-oxide and should be handled with extreme caution. Pyrrolizidine alkaloids are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] All experiments should be conducted in accordance with institutional and national guidelines for animal welfare and the handling of hazardous chemicals.

Introduction

This compound is a pyrrolizidine alkaloid that can be isolated from plants such as Senecio vulgaris.[3][4] As with other pyrrolizidine alkaloid N-oxides (PANOs), it is anticipated that this compound itself may have low toxicity but can be reduced to its corresponding toxic pyrrolizidine alkaloid, spartioidine, in vivo, particularly by gut microbiota and liver enzymes.[1][2] The parent alkaloid can then be metabolized by hepatic enzymes to reactive pyrrolic esters, which are capable of forming adducts with DNA and proteins, leading to cellular damage and toxicity.[2][5]

These protocols provide a general framework for the in vivo administration of this compound to animal models for toxicological and pharmacological evaluation. Due to the limited specific data on this compound, these guidelines are based on general principles for handling and administering pyrrolizidine alkaloids and their N-oxides.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₈H₂₃NO₆[6][7]
Molecular Weight349.38 g/mol [6][7]
CAS Number38710-26-8[6]
Purity≥90.0% (HPLC)[8]
Storage Temperature2-8°C[8]
Table 2: Safety Information for this compound
Hazard ClassificationGHS PictogramsSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity 2 (Oral), STOT RE 2GHS06, GHS08DangerH300: Fatal if swallowed. H373: May cause damage to organs through prolonged or repeated exposure.P260, P264, P301 + P310, P314, P405, P501

(Source:[8])

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

Objective: To prepare a solution of this compound for in vivo administration.

Materials:

  • This compound (phyproof® Reference Substance or equivalent)

  • Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a suitable vehicle determined by solubility studies)

  • Sterile tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the experimental animals.

  • Accurately weigh the required amount of this compound using an analytical balance in a chemical fume hood.

  • Transfer the weighed compound to a sterile tube.

  • Add the calculated volume of the sterile vehicle to the tube.

  • Vortex the tube until the compound is completely dissolved. If solubility is an issue, gentle warming or the use of a co-solvent may be necessary, but this should be validated for compatibility with the administration route and animal model.

  • Visually inspect the solution for any undissolved particles. If present, the solution may require filtration through a sterile syringe filter (e.g., 0.22 µm).

  • Store the prepared solution at 2-8°C and protect from light. Prepare fresh solutions daily unless stability data indicates otherwise.

Protocol 2: In Vivo Administration

Objective: To administer this compound to an appropriate animal model.

Animal Models:

  • Commonly used rodent models for toxicology studies include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar). The choice of model will depend on the specific research question.

Administration Routes:

  • Oral Gavage (p.o.): This route is relevant for assessing the toxicity of ingested substances.

  • Intraperitoneal Injection (i.p.): This route bypasses the gastrointestinal tract, allowing for direct systemic exposure.

Procedure:

A. Oral Gavage Administration

  • Acclimatize the animals to handling and the gavage procedure for several days before the experiment.

  • Calculate the volume of the dosing solution to be administered to each animal based on its body weight and the target dose.

  • Gently restrain the animal.

  • Insert a sterile, ball-tipped gavage needle into the esophagus and deliver the dosing solution directly into the stomach.

  • Monitor the animal for any signs of distress during and after the procedure.

B. Intraperitoneal Injection

  • Calculate the volume of the dosing solution to be administered to each animal based on its body weight and the target dose.

  • Gently restrain the animal to expose the abdomen.

  • Insert a sterile needle (e.g., 25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Inject the dosing solution into the peritoneal cavity.

  • Withdraw the needle and monitor the animal for any signs of distress.

Dose Selection:

  • Dose selection should be based on a thorough literature review of similar pyrrolizidine alkaloid N-oxides. In the absence of specific data for this compound, a dose-ranging study is highly recommended to determine the maximum tolerated dose (MTD) and to establish doses for subsequent toxicity or efficacy studies.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase start Start weigh Weigh this compound start->weigh dissolve Dissolve in Vehicle weigh->dissolve solution Prepare Dosing Solution dissolve->solution animal_model Select Animal Model solution->animal_model dose_calc Calculate Dose (mg/kg) animal_model->dose_calc administer Administer via Oral Gavage or IP Injection dose_calc->administer monitor Monitor for Clinical Signs administer->monitor collection Collect Blood and Tissues monitor->collection analysis Toxicological/Pharmacological Analysis collection->analysis end End analysis->end

Caption: Experimental workflow for in vivo administration of this compound.

signaling_pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Activation cluster_toxicity Cellular Toxicity sno This compound reduction Reduction (Gut Microbiota/Liver) sno->reduction spartioidine Spartioidine (Parent Alkaloid) reduction->spartioidine oxidation Hepatic Oxidation (CYP450) spartioidine->oxidation pyrrolic_esters Reactive Pyrrolic Esters oxidation->pyrrolic_esters adducts DNA & Protein Adducts pyrrolic_esters->adducts damage Cellular Damage adducts->damage toxicity Hepatotoxicity/ Genotoxicity damage->toxicity

Caption: Hypothetical signaling pathway for this compound toxicity.

References

Application Notes and Protocols for In Vitro Exposure to Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid (PA) found in various plant species, including those of the Senecio genus. Pyrrolizidine alkaloids are a class of phytotoxins known for their potential hepatotoxicity, genotoxicity, and carcinogenicity. The toxicity of most PAs is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver to form reactive pyrrolic metabolites. These metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage, induction of apoptosis, and cell cycle arrest.

The N-oxide forms of PAs are generally considered to be less toxic than their corresponding parent alkaloids. However, they can be reduced back to the parent PA by enzymes in the gut microbiota and the liver, thereby serving as a potential source of the toxic form. These application notes provide detailed protocols for the in vitro assessment of this compound cytotoxicity and its effects on key cellular signaling pathways. Given the lack of specific data for this compound, the recommended starting concentrations are extrapolated from studies on other PAs and extracts from Senecio species.

Data Presentation: Quantitative Summary

The following tables summarize recommended starting concentrations and exposure times for key experiments based on data from related pyrrolizidine alkaloids. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.

Table 1: Recommended Starting Concentrations for this compound Exposure

ExperimentCell LineRecommended Starting Concentration Range (µM)Notes
Cytotoxicity (e.g., MTT, LDH) HepG2, HepaRG10 - 1000A broad range is recommended for initial screening to determine the IC50 value. Based on studies with other PAs, significant cytotoxicity is often observed in the 50-500 µM range.
Genotoxicity (e.g., Comet Assay) HepG2, HepaRG1 - 100Genotoxic effects can occur at sub-cytotoxic concentrations. It is advisable to test a range of concentrations below the IC50 value.
Apoptosis (e.g., Caspase Assay) HepG2, HepaRG5 - 200Apoptosis is a key mechanism of PA-induced cell death. Concentrations leading to moderate cytotoxicity should be investigated.
Signaling Pathway Analysis HepG2, HepaRG10 - 100Concentrations that induce a measurable biological response without causing widespread cell death are ideal for studying signaling pathway modulation.

Table 2: Recommended Incubation Times for this compound Exposure

ExperimentRecommended Incubation Time (hours)Notes
Cytotoxicity 24, 48, 72Time-dependent effects are common with PAs. Assessing multiple time points provides a comprehensive view of the cytotoxic response.
Genotoxicity 4 - 24DNA damage can be an early event. Shorter incubation times are often sufficient to detect genotoxic effects before significant cytotoxicity occurs.
Apoptosis 12 - 48The induction of apoptosis is a time-dependent process. Early (caspase activation) and late (DNA fragmentation) markers should be assessed at different time points.
Signaling Pathway Analysis 1 - 24Activation of signaling pathways can be rapid. Short-term exposures are often necessary to capture the initial signaling events (e.g., protein phosphorylation).

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the determination of cell viability upon exposure to this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Metabolically competent human liver cells (e.g., HepG2 or HepaRG)

  • Complete cell culture medium (e.g., DMEM or William's E medium supplemented with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (in DMSO or culture medium)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Genotoxicity using the Comet Assay (Alkaline Version)

This protocol describes the detection of DNA single-strand breaks and alkali-labile sites induced by this compound.

Materials:

  • Metabolically competent human liver cells (e.g., HepG2 or HepaRG)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 4 to 24 hours. Include a vehicle control and a positive control (e.g., hydrogen peroxide).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix the cell suspension with LMPA and pipette onto a microscope slide pre-coated with NMPA. Allow the agarose to solidify on a cold plate.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with neutralization buffer, and then stain with a DNA staining solution.

  • Analysis: Visualize the comets using a fluorescence microscope and analyze at least 50-100 cells per sample using comet scoring software. The percentage of DNA in the tail is a common metric for DNA damage.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (HepG2/HepaRG) compound_prep 2. Prepare Spartioidine N-oxide dilutions treatment 3. Treat cells with This compound compound_prep->treatment cytotoxicity 4a. Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity genotoxicity 4b. Genotoxicity Assay (e.g., Comet) treatment->genotoxicity apoptosis 4c. Apoptosis Assay (e.g., Caspase) treatment->apoptosis data_analysis 5. Analyze Data and Determine Endpoints cytotoxicity->data_analysis genotoxicity->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for assessing the in vitro effects of this compound.

PA_Induced_DNA_Damage_Response PA_N_Oxide This compound PA Spartioidine (Parent PA) PA_N_Oxide->PA Reduction CYP450 CYP450 Enzymes (in liver cells) PA->CYP450 Reactive_Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive_Metabolites Metabolic Activation DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR ATM_ATR ATM/ATR Activation DDR->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway for PA-induced DNA damage response.

PA_Induced_Apoptosis Reactive_Metabolites Reactive Pyrrolic Metabolites Mitochondrial_Stress Mitochondrial Stress Reactive_Metabolites->Mitochondrial_Stress Bax_Bak Bax/Bak Activation Mitochondrial_Stress->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrrolizidine alkaloids.

Application Notes and Protocols for the Use of Spartioidine N-oxide in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Spartioidine N-oxide in drug metabolism research. The focus is on its role as a substrate and potential modulator of drug-metabolizing enzymes, particularly in the context of pro-toxicant activation.

Introduction

This compound is a pyrrolizidine alkaloid N-oxide (PANO) found in various plant species, including those of the Jacobaea genus. While traditionally considered detoxification products, PANOs can undergo metabolic reduction back to their parent pyrrolizidine alkaloids (PAs), which are known hepatotoxins. This bioactivation pathway is of significant interest in toxicology and drug metabolism research, as it highlights the potential for N-oxide metabolites to act as pro-toxicants. Understanding the enzymatic processes involved in the reduction of this compound is crucial for assessing the toxicological risk associated with exposure to PANO-containing herbal products and contaminated foodstuffs.

The primary metabolic pathway of toxicological concern for this compound involves its reduction to Spartioidine. This reaction is primarily mediated by gut microbiota and hepatic cytochrome P450 (CYP) enzymes. The regenerated Spartioidine can then undergo metabolic activation by CYPs to form highly reactive pyrrolic esters, which can bind to cellular macromolecules, such as proteins and DNA, leading to cytotoxicity and genotoxicity.

Key Signaling and Metabolic Pathways

The metabolic fate of this compound is intricately linked to its potential toxicity. The following diagram illustrates the key pathways involved in its bioactivation.

Spartioidine_N_oxide_Metabolism cluster_gut Gastrointestinal Tract cluster_liver Hepatocyte Spartioidine_N_oxide_ingested This compound (Ingested) Gut_Microbiota Gut Microbiota (Reductases) Spartioidine_N_oxide_ingested->Gut_Microbiota Reduction Spartioidine_N_oxide_absorbed This compound (Absorbed) Spartioidine_N_oxide_ingested->Spartioidine_N_oxide_absorbed Absorption Spartioidine_gut Spartioidine Spartioidine_liver Spartioidine Spartioidine_gut->Spartioidine_liver Absorption Gut_Microbiota->Spartioidine_gut CYPs Hepatic CYPs (e.g., CYP1A2, CYP2D6) Spartioidine_N_oxide_absorbed->CYPs Reduction Spartioidine_liver->CYPs Oxidation CYPs->Spartioidine_liver Reactive_Pyrroles Dehydrospartioidine (Reactive Pyrrolic Esters) CYPs->Reactive_Pyrroles Protein_Adducts Pyrrole-Protein Adducts Reactive_Pyrroles->Protein_Adducts Covalent Binding Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity

Caption: Metabolic bioactivation of this compound.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound, the following table presents data for Senecionine N-oxide, a structurally related and well-studied PANO, to provide representative values for in vitro metabolism studies.

Table 1: In Vitro Metabolic Parameters for Senecionine N-oxide Reduction

Parameter Value System Reference
Apparent kcat 0.0023 ml min-1 mg-1 S9 Rat Liver S9 [1]

| Apparent Km | Not Determined | Rat Liver S9 |[1] |

Note: The reduction of PANOs often exhibits first-order kinetics at low concentrations, making the determination of a classical Km challenging.

Experimental Protocols

Protocol for In Vitro Metabolism of this compound using Liver S9 Fractions

This protocol is designed to assess the reductive metabolism of this compound to its parent PA, Spartioidine, using liver S9 fractions.

Workflow Diagram:

in_vitro_metabolism_workflow start Start prepare_reagents Prepare Reagents: - this compound stock - Liver S9 fraction - NADPH regenerating system - Quenching solution start->prepare_reagents incubation Incubation: - Pre-warm S9 and buffer - Add this compound - Initiate reaction with NADPH prepare_reagents->incubation sampling Time-course Sampling: - Collect aliquots at specified time points incubation->sampling quenching Quench Reaction: - Add cold acetonitrile sampling->quenching centrifugation Centrifuge to pellet protein quenching->centrifugation analysis LC-MS/MS Analysis: - Quantify this compound and Spartioidine centrifugation->analysis data_analysis Data Analysis: - Calculate rate of metabolism analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro metabolism of this compound.

Materials:

  • This compound

  • Pooled human or rat liver S9 fraction

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the liver S9 fraction on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer and liver S9 fraction (final protein concentration typically 1 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 1-100 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C with gentle shaking.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing 75 µL of ice-cold acetonitrile to precipitate the protein and stop the reaction.

    • Vortex briefly.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the concentrations of this compound and the formed Spartioidine using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of the remaining this compound against time to determine the rate of metabolism.

Protocol for Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol is designed to evaluate the inhibitory potential of this compound on major human CYP isoforms.

Workflow Diagram:

cyp_inhibition_workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - Human liver microsomes - CYP-specific substrates - NADPH start->prepare_reagents incubation Incubation: - Microsomes, buffer, and this compound - Add CYP-specific substrate - Initiate with NADPH prepare_reagents->incubation quenching Quench Reaction: - Add cold acetonitrile with internal standard incubation->quenching centrifugation Centrifuge quenching->centrifugation analysis LC-MS/MS Analysis: - Quantify metabolite of probe substrate centrifugation->analysis data_analysis Data Analysis: - Calculate % inhibition and IC50 value analysis->data_analysis end End data_analysis->end

Caption: Workflow for CYP inhibition (IC50) assay.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • CYP-specific probe substrates (see Table 2)

  • NADPH

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold) containing an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Table 2: Recommended CYP Probe Substrates

CYP Isoform Probe Substrate Metabolite Measured
CYP1A2 Phenacetin Acetaminophen
CYP2B6 Bupropion Hydroxybupropion
CYP2C8 Amodiaquine N-desethylamodiaquine
CYP2C9 Diclofenac 4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin 4'-Hydroxy-S-mephenytoin
CYP2D6 Dextromethorphan Dextrorphan

| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in the incubation buffer.

    • Prepare stock solutions of the CYP-specific probe substrates.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and the different concentrations of this compound.

    • Include a control with no inhibitor.

    • Pre-incubate at 37°C for 5 minutes.

    • Add the CYP-specific probe substrate at a concentration close to its Km.

    • Initiate the reaction by adding NADPH.

    • Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Quenching the Reaction:

    • Stop the reaction by adding ice-cold acetonitrile containing a suitable internal standard.

  • Sample Preparation for Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite for each CYP isoform.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

The study of this compound in drug metabolism research provides valuable insights into the bioactivation of pyrrolizidine alkaloid N-oxides and their potential for hepatotoxicity. The provided protocols offer a framework for investigating its reductive metabolism and its interaction with key drug-metabolizing enzymes. Such studies are essential for a comprehensive risk assessment of botanical products and for understanding the broader implications of N-oxide metabolites in drug safety and toxicology.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The total chemical synthesis of Spartioidine N-oxide has not been extensively reported in peer-reviewed literature. Therefore, this guide is based on established principles of organic synthesis applied to the known structure of this compound and is intended to be a hypothetical framework for researchers. The challenges, protocols, and data presented are illustrative and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in producing this compound?

A1: The primary challenges in the synthesis of this compound can be categorized into three main areas:

  • Synthesis of the Spartioidine core: This involves the construction of a complex macrocyclic pyrrolizidine alkaloid structure. Key difficulties include the stereoselective formation of multiple chiral centers, the synthesis of the necic acid component, and the high-yielding macrolactonization to form the 12-membered ring.

  • Chemoselective N-oxidation: The final step involves the oxidation of the tertiary amine in the pyrrolizidine core to the corresponding N-oxide. This must be done without affecting other sensitive functional groups in the molecule, such as the tertiary alcohol and the α,β-unsaturated ester.

  • Purification and Characterization: Due to its high polarity and potential for thermal instability, the purification of this compound can be challenging. Characterization requires a combination of spectroscopic techniques to confirm the structure and stereochemistry.

Q2: Are there any known precursors that can be isolated from natural sources to simplify the synthesis?

A2: While this compound itself is isolated from plants like Senecio spartioides, a potential semi-synthetic route could start from the parent alkaloid, Spartioidine. If Spartioidine can be isolated in sufficient quantities, the synthesis would be reduced to the final N-oxidation step. Alternatively, the necine base, retronecine, can be obtained from the hydrolysis of other more abundant pyrrolizidine alkaloids like monocrotaline.[1] However, the synthesis of the specific necic acid and its esterification to retronecine would still be required.

Q3: What are the expected stability issues with this compound?

A3: N-oxides can be sensitive to heat and acidic conditions. They can also be reduced back to the parent tertiary amine in the presence of certain reducing agents. During synthesis and purification, it is advisable to avoid high temperatures and strongly acidic or basic conditions. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in macrolactonization step - Steric hindrance in the linear precursor.- Inefficient coupling reagent.- High concentration leading to intermolecular side reactions.- Employ high-dilution conditions to favor intramolecular cyclization.- Screen a variety of macrolactonization reagents (e.g., Yamaguchi, Shiina, or Steglich conditions).- Modify the protecting group strategy to minimize steric hindrance near the reaction centers.
Side reactions during N-oxidation - Oxidation of other functional groups (e.g., allylic oxidation).- Epoxidation of the double bonds.- Over-oxidation or degradation of the starting material.- Use a mild and selective oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) at low temperatures.- Consider using hydrogen peroxide with a suitable catalyst.- Carefully monitor the reaction progress by TLC or LC-MS to avoid over-reaction.- Protect sensitive functional groups if necessary, although this adds steps to the synthesis.
Incomplete N-oxidation - Insufficient amount of oxidizing agent.- Steric hindrance around the nitrogen atom.- Low reaction temperature or short reaction time.- Increase the equivalents of the oxidizing agent incrementally.- Increase the reaction temperature cautiously, while monitoring for side product formation.- Prolong the reaction time.
Difficulty in purifying the final product - High polarity of the N-oxide leading to streaking on silica gel.- Co-elution with polar byproducts.- Decomposition on silica gel.- Use a less acidic stationary phase for chromatography, such as neutral alumina or deactivated silica gel.- Employ reversed-phase chromatography (C18 silica) with a suitable solvent system (e.g., water/acetonitrile or water/methanol with a buffer).- Consider purification by recrystallization if a suitable solvent system can be found.
Ambiguous characterization data (NMR, MS) - Presence of rotamers due to the N-O bond.- Complex splitting patterns in the NMR spectrum.- Incorrect mass-to-charge ratio in MS.- Acquire NMR spectra at different temperatures to observe potential coalescence of rotameric signals.- Utilize 2D NMR techniques (COSY, HSQC, HMBC) to aid in the assignment of protons and carbons.- Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Hypothetical Experimental Protocols

Protocol 1: Macrolactonization to form the Spartioidine Core (Illustrative)

This protocol assumes the successful synthesis of the seco-acid precursor.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the seco-acid (1 equivalent) in anhydrous toluene to a final concentration of 0.01 M.

  • Reagent Addition: To the stirred solution, add triethylamine (2.5 equivalents). In a separate flask, dissolve 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) in anhydrous toluene. Add this solution dropwise to the reaction mixture over 1 hour at room temperature.

  • Cyclization: After the addition is complete, stir the mixture for an additional 4 hours at room temperature. In a separate, large flask, place a solution of 4-dimethylaminopyridine (DMAP) (6 equivalents) in anhydrous toluene under vigorous stirring. The reaction mixture containing the mixed anhydride is then added dropwise via a syringe pump over 12 hours to the DMAP solution (Yamaguchi macrolactonization conditions).

  • Workup: After the addition is complete, stir the reaction for another 12 hours. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the Spartioidine core.

Protocol 2: N-Oxidation of Spartioidine to this compound (Illustrative)
  • Preparation: Use a clean, dry round-bottom flask.

  • Reaction Setup: Dissolve the synthesized Spartioidine (1 equivalent) in dichloromethane (DCM) at 0 °C (ice bath).

  • Reagent Addition: To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 15 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with a saturated aqueous solution of NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using reversed-phase flash chromatography (C18 silica) with a water/acetonitrile gradient to yield pure this compound.

Visualizations

Hypothetical Synthetic Pathway

This compound Synthesis cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis cluster_final_step Final Step Retronecine Retronecine Esterification Esterification Retronecine->Esterification Coupling Necic_Acid Necic Acid Derivative Necic_Acid->Esterification Macrolactonization Macrolactonization Esterification->Macrolactonization Seco-acid Spartioidine Spartioidine Core Macrolactonization->Spartioidine N_Oxidation N-Oxidation Spartioidine->N_Oxidation m-CPBA Spartioidine_N_Oxide This compound N_Oxidation->Spartioidine_N_Oxide

Caption: A simplified, hypothetical retrosynthetic pathway for this compound.

Troubleshooting Workflow for Low N-Oxidation Yield

N-Oxidation Troubleshooting Start Low Yield in N-Oxidation Check_SM Check Starting Material Purity Start->Check_SM Check_Reagent Verify Oxidizing Agent Activity Check_SM->Check_Reagent Pure Purify_SM Re-purify Starting Material Check_SM->Purify_SM Impure Incomplete_Reaction Incomplete Reaction? Check_Reagent->Incomplete_Reaction Active New_Reagent Use Fresh Oxidizing Agent Check_Reagent->New_Reagent Inactive Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Increase_Equiv Increase Equivalents of Oxidant Incomplete_Reaction->Increase_Equiv Yes Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Reaction->Increase_Time_Temp Yes Change_Oxidant Use Milder / More Selective Oxidant Side_Products->Change_Oxidant Yes Protecting_Groups Consider Protecting Groups Side_Products->Protecting_Groups Yes Success Improved Yield Side_Products->Success No Purify_SM->Start New_Reagent->Start Increase_Equiv->Success Increase_Time_Temp->Success Change_Oxidant->Success Protecting_Groups->Success

Caption: A decision-making workflow for troubleshooting low yields in the N-oxidation step.

References

Technical Support Center: Optimizing Spartioidine N-oxide Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Spartioidine N-oxide isolation from its natural sources, primarily Senecio vulgaris.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

A1: this compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their potential biological activities. It is most commonly isolated from plant species of the Senecio genus, particularly Senecio vulgaris, also known as common groundsel. Within the plant, pyrrolizidine alkaloids are synthesized in the roots as N-oxides and then transported to other parts of the plant, such as the shoots and inflorescences.[1][2]

Q2: Why is the yield of this compound often low during isolation?

A2: The primary reason for low yields is the chemical instability of the N-oxide functional group. Pyrrolizidine alkaloid N-oxides are thermolabile and can be easily reduced to their corresponding tertiary free base alkaloids under certain experimental conditions, such as high temperatures.[3] For example, prolonged extraction using a Soxhlet apparatus with a boiling solvent can lead to the reduction of almost 50% of the PA N-oxides present in the initial plant material.[3]

Q3: What is the key difference in polarity between this compound and its reduced form, Spartioidine?

A3: this compound is a highly polar, salt-like compound that is freely soluble in water and other polar solvents like methanol but insoluble in most nonpolar organic solvents.[3][4] In contrast, the reduced tertiary alkaloid (Spartioidine) is less polar and more soluble in chlorinated solvents like chloroform and dichloromethane. This difference in polarity is fundamental to the extraction and purification strategy.

Q4: Which analytical techniques are best suited for identifying and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the most effective and widely used technique for the separation, identification, and quantification of this compound and other pyrrolizidine alkaloids.[4] This method offers high sensitivity and can simultaneously detect both the N-oxides and their corresponding free bases.

Troubleshooting Guide

Issue 1: Low Overall Yield of Target Compound
Possible Cause Recommended Solution
Thermal Degradation: High temperatures during extraction are reducing the N-oxide to the free base.Avoid using heat-intensive extraction methods like Soxhlet. Opt for room temperature maceration or percolation.[3] If available, consider Pressurized Liquid Extraction (PLE) at lower temperatures (e.g., 50°C).
Incomplete Extraction: The solvent system is not effectively extracting the polar N-oxide from the plant matrix.Use highly polar solvents. Methanol or aqueous solutions of dilute organic or mineral acids are effective for extracting PA N-oxides.[4] Acidification can help to protonate the alkaloids, increasing their solubility in aqueous media.
Incorrect Plant Material: The concentration of this compound can vary depending on the plant's developmental stage and the part of the plant used.Use the whole plant, particularly the flowering parts, as these are major sites of accumulation.[1] The total amount of pyrrolizidine alkaloids in S. vulgaris increases with plant development.[5]
Loss during Solvent Partitioning: The target compound is being lost to the organic phase during liquid-liquid extraction.Ensure the aqueous phase is sufficiently acidic (pH < 3) during the initial wash steps with a nonpolar organic solvent to remove non-alkaloidal compounds. This will keep the protonated N-oxide in the aqueous layer.
Issue 2: High Proportion of Free Base (Spartioidine) in the Final Isolate
Possible Cause Recommended Solution
Reduction during Extraction: As mentioned, heat is a primary cause.Perform extractions at room temperature. A study on Senecio vulgaris noted that Soxhlet extraction with boiling solvent gives higher amounts of reduced products.[3]
Presence of Reducing Agents in Plant Material: Endogenous plant compounds may contribute to the reduction of N-oxides during extraction.While difficult to eliminate completely, using mild extraction conditions (room temperature, shorter extraction times) can minimize this effect. The reduction is not solely due to heating, but also the presence of the plant material itself.[3]
Issue 3: Poor Separation and Purification

| Possible Cause | Recommended Solution | | Co-elution of Isomers: Spartioidine is a geometric isomer of seneciphylline, which can make chromatographic separation challenging. | Optimize HPLC conditions. Consider using a lower column temperature (e.g., 25°C) which has been shown to improve the separation of some PA N-oxide isomers.[6] Utilize a high-resolution column and carefully select the mobile phase gradient. | | Ineffective Solid-Phase Extraction (SPE) Cleanup: The sample is not clean enough before HPLC, leading to column fouling and poor resolution. | Use a strong cation exchange (SCX) SPE cartridge. This allows for the retention of both N-oxides and free bases, which can then be selectively eluted. Elution with a mixture of methanol and ammonia has shown good recoveries (80-100%).[7] |

Data Presentation: Impact of Extraction Method on Yield

While specific quantitative data for this compound is limited, the following table summarizes results from a study on other pyrrolizidine alkaloids from Jacobaea vulgaris (syn. Senecio jacobaea), demonstrating the significant impact of extraction conditions on recovery rates compared to a reference method.

Extraction MethodSolvent Modifier (in Water)Temperature (°C)Relative Recovery (%)
Reference Method 0.05 M H₂SO₄Room Temp.100
Pressurized Liquid Extraction (PLE) 1% Formic Acid50150.3
Pressurized Liquid Extraction (PLE) 1% Formic Acid75174.4
Pressurized Liquid Extraction (PLE) 1% Formic Acid100163.6
Pressurized Liquid Extraction (PLE) 1% Acetic Acid75148.8

Data adapted from a study on the extraction of various PAs from Jacobaea vulgaris, demonstrating the potential for yield improvement with optimized methods.[8]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Pyrrolizidine Alkaloid N-oxides

This protocol is a generalized method based on the principles for isolating PAs from Senecio vulgaris.

  • Plant Material Preparation:

    • Collect the whole Senecio vulgaris plant, clean, and air-dry at room temperature.

    • Pulverize the dried plant material into a fine powder.

  • Extraction (Cold Maceration):

    • Macerate the powdered plant material (e.g., 300 g) in 85% ethanol (e.g., 1.5 L) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 40°C to obtain a crude ethanolic extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in 0.5 N HCl.

    • Extract the acidic solution three times with an equal volume of a non-polar solvent (e.g., hexane or diethyl ether) to remove lipids and other non-alkaloidal compounds. Discard the organic layers.

    • The N-oxides and any protonated free bases will remain in the aqueous layer.

  • Fractionation to Separate N-oxides and Free Bases:

    • To isolate the N-oxide fraction: This aqueous acidic solution contains the highly polar N-oxides. It can be further purified using chromatography.

    • To determine total alkaloids (optional but recommended for yield calculation): To a separate aliquot of the acidic solution, add zinc dust and stir at room temperature for 24 hours to reduce the N-oxides to their corresponding free bases.[3][9] Filter the mixture.

    • Basify the filtrate to pH ~10 with 25% ammonia solution.

    • Extract this basic solution three times with an equal volume of chloroform or dichloromethane. The combined organic layers will contain the total alkaloids (originally present free bases + reduced N-oxides).

  • Purification using Solid-Phase Extraction (SPE):

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by acidified water.

    • Load the acidic aqueous extract (from step 3) onto the cartridge.

    • Wash the cartridge with water, then with methanol to remove impurities.

    • Elute the retained alkaloids (N-oxides and free bases) with a solution of 2% ammonia in methanol.[7]

    • Evaporate the solvent to yield the purified alkaloid fraction.

  • Final Purification:

    • Subject the purified fraction to preparative Thin Layer Chromatography (TLC) or preparative HPLC for the final isolation of this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification plant Dried Plant Material (Senecio vulgaris) extract Cold Maceration (Ethanol, Room Temp) plant->extract crude Crude Extract extract->crude acidify Dissolve in 0.5N HCl crude->acidify wash Wash with Hexane (Remove Lipids) acidify->wash aqueous Aqueous Acidic Layer (Contains PAs & PA N-oxides) wash->aqueous spe Strong Cation Exchange SPE aqueous->spe Load onto SPE column elute Elute with Ammoniated Methanol spe->elute fraction Purified Alkaloid Fraction elute->fraction hplc Preparative HPLC / TLC fraction->hplc final Isolated this compound hplc->final

Caption: Workflow for this compound Isolation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Thermal Degradation (Reduction to Free Base) start->cause1 cause2 Incomplete Extraction start->cause2 cause3 Loss during Purification start->cause3 sol1 Use Room Temp Extraction (Maceration) cause1->sol1 Check Extraction Temp sol2 Use Polar/Acidified Solvents cause2->sol2 Check Solvent System sol3 Optimize SPE & HPLC Conditions cause3->sol3 Check Cleanup/Separation

Caption: Troubleshooting Logic for Low Yield Issues.

References

Stability issues of Spartioidine N-oxide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Spartioidine N-oxide in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a pyrrolizidine alkaloid N-oxide (PANO), in solution is influenced by several factors:

  • pH: N-oxides are weak bases. At acidic pH (below their pKa, typically 4-5 for amine oxides), they can become protonated, which may alter their stability.

  • Temperature: While generally stable at room temperature, elevated temperatures (above 100°C for some amine oxides) can lead to decomposition and rearrangements.

  • Solvent: Polar protic solvents, such as water and alcohols, can stabilize N-oxides through hydrogen bonding.

  • Light: Exposure to light, particularly UV, can potentially cause degradation. It is recommended to store solutions in the dark.

  • Presence of Reducing Agents: this compound can be reduced back to its parent tertiary amine, spartioidine. This is a critical stability concern as the parent alkaloid is often more toxic. This reduction can be mediated by enzymes in biological matrices or by certain chemical reagents.

  • Matrix Effects: The composition of the solution (the matrix) can have a significant impact. For instance, PANOs have been shown to be stable for extended periods in herbal tea and hay but degrade rapidly in honey.

Q2: I am observing a rapid decrease in the concentration of this compound in my honey-based formulation. What could be the cause?

A2: A study has shown a very fast decrease of various pyrrolizidine alkaloid N-oxides (PANOs) in honey samples within hours[1]. This is in contrast to their stability in matrices like peppermint tea and hay, where they remained stable for 182 days[1]. The exact cause for this rapid degradation in honey is not fully elucidated in the provided search results but could be due to enzymatic activity or the presence of other reactive components in the honey. When working with complex matrices like honey, it is crucial to conduct matrix-specific stability studies.

Q3: Can this compound convert back to Spartioidine in my experimental setup? How can I detect this?

A3: Yes, the reduction of this compound to its parent pyrrolizidine alkaloid (PA), spartioidine, is a known metabolic pathway and a potential degradation route in vitro[2]. This conversion is a significant concern as the parent PA is generally considered more toxic[3][4].

To detect this conversion, you can use analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is sensitive and specific enough to differentiate and quantify both the N-oxide and the parent alkaloid in your samples[1][5].

Q4: What are the recommended storage conditions for solutions of this compound?

A4: Based on general guidelines for N-oxides and related compounds, the following storage conditions are recommended:

  • Temperature: Store at room temperature for short-term use. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or lower) is advisable, depending on the solvent.

  • Light: Protect from light by using amber vials or storing in the dark[1].

  • Container: Use tightly sealed containers to prevent solvent evaporation and contamination.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low concentration of this compound in solution. 1. Degradation due to improper storage: Exposure to light, high temperature, or inappropriate pH. 2. Reduction to parent alkaloid: Presence of reducing agents in the matrix or microbial contamination. 3. Adsorption to container surface. 1. Review storage conditions. Ensure protection from light and storage at the recommended temperature. Check the pH of your solution. 2. Analyze the sample for the presence of the parent PA, spartioidine, using LC-MS/MS. If confirmed, investigate the source of reduction (e.g., matrix components, contamination). 3. Test for recovery from the container material by preparing a fresh solution and immediately analyzing it. Consider using different types of vials (e.g., silanized glass).
Appearance of unknown peaks in my chromatogram during stability analysis. 1. Formation of degradation products: Resulting from hydrolysis, oxidation, or rearrangement. 2. Matrix interference: Components of your solution may be co-eluting with your analyte or its degradants.1. Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products. This will help in identifying the unknown peaks. Use techniques like LC-MS/MS to characterize the mass of the unknown peaks. 2. Analyze a blank matrix sample (without this compound) to identify any interfering peaks. Adjust chromatographic conditions (e.g., gradient, column) to improve separation.
Inconsistent stability results between batches. 1. Variability in the purity of this compound. 2. Inconsistency in the preparation of the solution or matrix. 3. Contamination of the solvent or matrix. 1. Ensure the purity of each batch of this compound is verified before use. 2. Standardize the protocol for solution preparation, paying close attention to pH, solvent composition, and final concentration. 3. Use high-purity solvents and reagents. Prepare fresh solutions and matrices for each experiment to rule out contamination.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Objective: To identify potential degradation products and degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.

2. Materials:

  • This compound reference standard

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • HPLC or UPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS/MS)

  • Photostability chamber

  • Calibrated oven and water bath

3. Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation (in solution):

    • To 1 mL of the stock solution, add 9 mL of methanol.

    • Incubate at 80°C for 48 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Place a solution of this compound (in a transparent container) and a solid sample in a photostability chamber according to ICH Q1B guidelines.

    • Expose the samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

5. Sample Analysis:

  • Analyze all samples by a validated stability-indicating LC-MS/MS method.

  • The method should be able to separate the parent drug from its degradation products.

  • Quantify the amount of this compound remaining at each time point.

  • Characterize the major degradation products using mass spectrometry.

6. Data Presentation:

Summarize the percentage of degradation of this compound under each stress condition in a table.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products (m/z)
0.1 M HCl, 60°C0100-
2
4
8
24
0.1 M NaOH, 60°C0100-
2
4
8
24
3% H₂O₂, RT0100-
2
4
8
24
80°C, Methanol0100-
...
Photolytic...

Visualizations

experimental_workflow start Start: this compound Reference Standard stock_prep Prepare Stock Solution (1 mg/mL in Methanol) start->stock_prep stress_conditions Apply Stress Conditions stock_prep->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C in Methanol) stress_conditions->thermal photo Photolytic Degradation (ICH Q1B) stress_conditions->photo sampling Withdraw Samples at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis LC-MS/MS Analysis sampling->analysis quantification Quantify Remaining This compound analysis->quantification characterization Characterize Degradation Products analysis->characterization end End: Stability Profile quantification->end characterization->end

Caption: Workflow for the forced degradation study of this compound.

logical_relationship sno This compound (Less Toxic) spa Spartioidine (Parent PA - More Toxic) sno->spa Reduction degradation Other Degradation Products (e.g., from hydrolysis, oxidation) sno->degradation Degradation stress Stress Factors (pH, Temp, Light, Matrix) stress->sno stress->degradation reduction Reduction stress->reduction

Caption: Potential degradation pathways of this compound in solution.

References

Degradation products of Spartioidine N-oxide under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Spartioidine N-oxide. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a new, less polar peak in my chromatogram after storing my this compound solution. What could this be?

A1: The most probable degradation product of this compound is its corresponding tertiary amine, Spartioidine. Pyrrolizidine alkaloid N-oxides (PANOs) are known to be reduced to their parent pyrrolizidine alkaloids (PAs), a reaction that can occur under various conditions.[1][2][3] This reduction removes the polar N-oxide group, resulting in a less polar compound that would elute later in a reverse-phase HPLC system.

Q2: My this compound sample shows significant degradation when I use a basic buffer, but it seems stable in acidic or neutral conditions. Why is this happening?

A2: Pyrrolizidine alkaloids have been shown to be stable in neutral and acidic solutions but can degrade under alkaline conditions.[4] While the N-oxide functional group itself may be relatively stable to pH changes, if any reduction to Spartioidine has occurred, the parent alkaloid is susceptible to base-catalyzed hydrolysis of the ester linkages within its macrocyclic structure.[5][6] This would lead to the opening of the ring and the formation of further degradation products.

Q3: I am conducting forced degradation studies on this compound. What are the expected degradation pathways?

A3: Based on studies of similar macrocyclic pyrrolizidine alkaloid N-oxides, the primary expected degradation pathways for this compound under forced degradation conditions are:

  • Reduction: Conversion to Spartioidine is a common pathway, especially under reductive stress or even during storage.[1][2][3]

  • Alkaline Hydrolysis: In basic conditions (e.g., NaOH), the parent PA, Spartioidine, can undergo hydrolysis of its ester bonds.[4][5][6]

  • Photolysis: Degradation may occur under exposure to UV light, potentially leading to isomerization or other structural changes.[4]

  • Thermal Degradation: High temperatures may lead to decomposition, although specific products for this compound have not been documented. N-oxides, in general, can be prone to decomposition at elevated temperatures.

Q4: I need to analyze for potential degradation products. What analytical techniques are recommended?

A4: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of pyrrolizidine alkaloids and their N-oxides.[7] A reverse-phase HPLC method coupled with a mass spectrometer (such as a Q-TOF or triple quadrupole) will allow for the separation and identification of this compound and its potential degradation products like Spartioidine.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of a major, less polar peak in LC-MS analysis. Reduction of the N-oxide to the parent alkaloid, Spartioidine.Confirm the identity of the new peak by comparing its mass spectrum and retention time with a Spartioidine reference standard. To prevent this, store stock solutions at 2-8°C and minimize exposure to light and reducing agents.
Sample degradation in basic buffers (pH > 8). Base-catalyzed hydrolysis of the ester linkages in the macrocyclic ring of the parent alkaloid.[4][5][6]If possible, adjust the pH of your experimental solutions to be neutral or slightly acidic. If basic conditions are required, prepare the solutions immediately before use and keep them at a low temperature to minimize degradation.
Loss of compound after exposure to UV light. Photolytic degradation.[4]Protect samples from light by using amber vials or covering containers with aluminum foil. If photostability is a concern, conduct a photostability study according to ICH guidelines.
Inconsistent results or multiple unknown peaks. Multiple degradation pathways occurring simultaneously.Conduct a systematic forced degradation study (see protocols below) to identify the degradation products formed under specific stress conditions (acid, base, oxidation, heat, light). This will help in understanding the degradation profile of the molecule.

Quantitative Data Summary

The following table presents hypothetical data for a forced degradation study on this compound, based on the known behavior of similar compounds. This is intended as a guide for what a researcher might expect to observe.

Stress Condition % Degradation (Hypothetical) Major Degradation Product(s) (Expected)
0.1 M HCl, 80°C, 24h< 10%None significant
0.1 M NaOH, 80°C, 24h> 50%Spartioidine, Hydrolysis Products
10% H₂O₂, RT, 24h10-20%Spartioidine, other oxidative products
Heat (80°C), 72h5-15%Spartioidine
UV Light (254 nm), 24h20-40%Isomers, Spartioidine

Detailed Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 80°C for 24 hours.

  • Neutral Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Incubate the solution at 80°C for 24 hours.

  • Analysis: After incubation, cool the samples to room temperature. If necessary, neutralize the acid and base samples. Dilute with mobile phase and analyze by LC-MS.

Protocol 2: Forced Degradation by Oxidation
  • Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Oxidation: Add 10% hydrogen peroxide (H₂O₂) to the solution. Protect the solution from light and incubate at room temperature for 24 hours.

  • Analysis: Dilute the sample with mobile phase and analyze by LC-MS.

Protocol 3: Forced Degradation by Photolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Exposure: Place the solution in a quartz cuvette and expose it to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Control: Prepare a control sample and wrap it in aluminum foil to protect it from light, and keep it alongside the exposed sample.

  • Analysis: Analyze both the exposed and control samples by LC-MS.

Visualizations

cluster_conditions Experimental Conditions cluster_products Degradation Products Reductive Stress Reductive Stress Spartioidine Spartioidine Reductive Stress->Spartioidine Alkaline Conditions (pH > 8) Alkaline Conditions (pH > 8) Hydrolysis Products Hydrolysis Products Alkaline Conditions (pH > 8)->Hydrolysis Products UV Light UV Light Isomers Isomers UV Light->Isomers This compound This compound This compound->Reductive Stress leads to This compound->Alkaline Conditions (pH > 8) can lead to (via parent PA) This compound->UV Light leads to start Start: Prepare This compound Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, H2O2, Heat, UV) start->stress incubate Incubate as per Protocol stress->incubate sample Sample Preparation (Cool, Neutralize, Dilute) incubate->sample analyze LC-MS Analysis sample->analyze compare Compare Stressed vs. Control Samples analyze->compare identify Identify Degradation Products (Mass, Retention Time) compare->identify end End: Characterize Degradation Profile identify->end start Problem: Unexpected peak or sample loss observed check_storage Check storage conditions (Temp, Light, pH) start->check_storage is_less_polar Is the new peak less polar? check_storage->is_less_polar is_basic Were basic conditions used? check_storage->is_basic reduction Hypothesis: Reduction to Spartioidine. Confirm with reference standard. is_less_polar->reduction Yes other Consider other stress factors (e.g., oxidation, photolysis). is_less_polar->other No hydrolysis Hypothesis: Hydrolysis. Analyze for ring-opened products. is_basic->hydrolysis Yes is_basic->other No

References

Technical Support Center: Overcoming Matrix Effects in Spartioidine N-oxide LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Spartioidine N-oxide.

Troubleshooting Guide

Question: I am observing significant ion suppression and poor signal-to-noise for this compound in my plasma samples. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression is a common manifestation of matrix effects in LC-MS analysis, particularly when dealing with complex biological matrices like plasma.[1] The primary culprits are often co-eluting endogenous components such as phospholipids and salts that interfere with the ionization of your target analyte, this compound.[1]

Here is a systematic troubleshooting workflow to identify and mitigate the issue:

TroubleshootingWorkflow cluster_Start Problem Identification cluster_SamplePrep Step 1: Evaluate Sample Preparation cluster_Chroma Step 2: Assess Chromatography cluster_MS Step 3: Optimize MS Parameters cluster_InternalStandard Step 4: Implement Internal Standard cluster_Solution Resolution Start Ion Suppression Observed (Low Signal, Poor S/N) SamplePrep Is the sample cleanup adequate? Start->SamplePrep SPE Optimize Solid-Phase Extraction (SPE) SamplePrep->SPE Yes LLE Consider Liquid-Liquid Extraction (LLE) SamplePrep->LLE Yes PhospholipidRemoval Implement Phospholipid Removal Plates/Cartridges SamplePrep->PhospholipidRemoval Yes Chroma Is there co-elution with matrix components? SamplePrep->Chroma No SPE->Chroma LLE->Chroma PhospholipidRemoval->Chroma Gradient Modify Gradient Profile (e.g., shallower gradient) Chroma->Gradient Yes Column Change Column Chemistry (e.g., Phenyl-Hexyl, Polar-Embedded) Chroma->Column Yes MS Are MS source conditions optimal? Chroma->MS No Gradient->MS Column->MS SourceParams Adjust Source Temperature, Gas Flows, and Spray Voltage MS->SourceParams Yes IS Are you using an internal standard? MS->IS No SourceParams->IS SIL_IS Use a Stable Isotope Labeled Internal Standard (SIL-IS) IS->SIL_IS Yes, SIL-IS IS->SIL_IS No, implement one Analog_IS Use a Structural Analog as an internal standard IS->Analog_IS Yes, Analog Solution Improved Signal & Reproducibility SIL_IS->Solution Analog_IS->Solution MatrixEffectAssessment cluster_Prep Sample Preparation cluster_Analysis LC-MS Analysis cluster_Calculation Calculation SetA Set A: Analyte in Neat Solution (Reconstitution Solvent) Analysis Analyze all three sets using the same LC-MS method SetA->Analysis SetB Set B: Pre-extraction Spike (Analyte in Blank Matrix before extraction) SetB->Analysis SetC Set C: Post-extraction Spike (Analyte spiked into extracted Blank Matrix) SetC->Analysis Calc Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) Analysis->Calc

References

Technical Support Center: Optimizing NMR Data Acquisition for Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for Spartioidine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for acquiring NMR spectra of this compound?

A1: The choice of solvent is critical for obtaining high-quality NMR spectra. For pyrrolizidine alkaloids like this compound, solubility and the potential for hydrogen bonding should be considered. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, if solubility is an issue or if peak overlap is observed, other solvents should be tried.[1] For N-oxides, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be effective.[2] A summary of recommended solvents is provided in Table 1.

Q2: I am observing broad peaks in my ¹H NMR spectrum. What are the possible causes and solutions?

A2: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample may not be optimal. Re-shimming the spectrometer is the first step to address this.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.[1] Diluting the sample may help to sharpen the signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Consider passing your sample through a small plug of celite or silica gel.

  • Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a different temperature (higher or lower) can help to either sharpen the signals by averaging the conformations or resolve the individual conformers.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent. Insoluble particles will lead to poor field homogeneity and broad lines.

Q3: My signal-to-noise (S/N) ratio is very low. How can I improve it?

A3: A low S/N ratio can be improved by:

  • Increasing the number of scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the NS.

  • Using a higher concentration: A more concentrated sample will naturally give a stronger signal. However, be mindful of potential peak broadening at very high concentrations.[1]

  • Using a cryoprobe: If available, a cryogenically cooled probe provides a significant boost in sensitivity.

  • Optimizing the pulse angle: For quantitative experiments, a 90° pulse is used. For maximizing S/N in a given time, a smaller flip angle (e.g., the Ernst angle) combined with a shorter relaxation delay can be more efficient.

  • Checking the probe tuning and matching: Ensure the probe is properly tuned to the correct frequency and matched to the impedance of the spectrometer.

Q4: How can I suppress the residual water peak in my spectrum?

A4: Water suppression is often necessary, especially when using protic solvents like methanol or if the sample is not completely dry. Common water suppression techniques include:

  • Presaturation: This involves irradiating the water resonance with a low-power radiofrequency field before the excitation pulse.

  • Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence: This spin-echo-based method can be effective for suppressing broad signals like water.

  • Using aprotic deuterated solvents: Whenever possible, use thoroughly dried aprotic solvents like CDCl₃, acetone-d₆, or acetonitrile-d₃. Storing solvents over molecular sieves can help keep them dry.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during NMR data acquisition for this compound.

Guide 1: Poor Resolution and Peak Overlap
  • Symptom: ¹H NMR signals are crowded and overlapping, making interpretation difficult.

  • Troubleshooting Workflow:

A Poor Resolution / Peak Overlap B Try a different deuterated solvent (e.g., Benzene-d6, Acetone-d6) A->B F Resolution Improved? B->F C Acquire a 2D NMR spectrum (e.g., COSY, HSQC) D Optimize acquisition parameters (e.g., increase acquisition time 'aq') C->D E Consider a higher field NMR spectrometer D->E H Consult with NMR facility manager E->H F->C No G Problem Solved F->G Yes

Caption: Workflow for troubleshooting poor spectral resolution.

Guide 2: Inaccurate Integrals in ¹H NMR
  • Symptom: The integral values of the peaks do not correspond to the expected proton ratios.

  • Troubleshooting Workflow:

A Inaccurate Integrals B Ensure relaxation delay (d1) is sufficient (at least 5 times the longest T1) A->B C Use a 90° pulse angle (p1) B->C D Check for baseline distortion C->D E Correct baseline before integration D->E F Integrals Correct? E->F G Problem Solved F->G Yes H Re-evaluate sample purity F->H No

References

Improving the efficiency of Spartioidine N-oxide synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Spartioidine N-oxide

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to improve the efficiency of their synthesis reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for converting Spartioidine to this compound? A1: The most common and effective oxidizing agents for the N-oxidation of tertiary amines like Spartioidine are peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (known by the trade name Oxone®).[1][2] Hydrogen peroxide can also be used, often in the presence of a catalyst.[3] The choice of oxidant can affect reaction time, temperature, and workup procedure.

Q2: My reaction yield is very low. What are the potential causes? A2: Low yield can stem from several factors:

  • Inactive Oxidant: The oxidizing agent may have degraded due to improper storage or age. Peroxyacids, in particular, can lose activity over time.[4]

  • Suboptimal pH: The pH of the reaction medium is critical. For many alkaloid oxidations, the optimal pH is near the pKa of the starting alkaloid, typically in a slightly alkaline environment.[5][6]

  • Insufficient Oxidant: The molar ratio of the oxidant to Spartioidine may be too low for complete conversion. An excess of the oxidant is often required.[7]

  • Incorrect Temperature: The reaction may be too slow at low temperatures or side reactions could occur at elevated temperatures. Room temperature is often a good starting point.[7]

  • Poor Starting Material Quality: Impurities in the starting Spartioidine can interfere with the reaction.

Q3: I am observing multiple spots on my TLC plate, indicating side products. How can I improve selectivity? A3: Side product formation often arises from over-oxidation or reaction with other functional groups in the molecule. To improve selectivity:

  • Control Stoichiometry: Use the minimum effective excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents) and monitor the reaction closely by TLC.

  • Use a Milder Oxidant: If using a very strong oxidant, consider switching to a milder alternative.[4]

  • Optimize Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often reduce the rate of side reactions more than the desired N-oxidation.

  • Purify the Oxidant: Commercial m-CPBA often contains m-chlorobenzoic acid, which can affect the reaction. It can be purified by washing with a phosphate buffer.[8]

Q4: How do I effectively purify the final this compound product? A4: this compound is significantly more polar than the starting Spartioidine. This polarity difference is key to purification.

  • Chromatography: Column chromatography on silica gel is a very effective method. A polar solvent system, such as dichloromethane/methanol or chloroform/methanol with a small amount of ammonium hydroxide to prevent tailing, is typically used.

  • Acid-Base Extraction: The basicity of the unreacted tertiary amine allows for its removal by washing the organic layer with a dilute acid. However, the N-oxide may have some solubility in the aqueous acid.

  • Workup for m-CPBA: If m-CPBA is used, the byproduct m-chlorobenzoic acid can be removed by washing the reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate.[9]

Synthesis Pathway and Workflow Diagrams

The synthesis of this compound is a direct oxidation of the tertiary amine in the Spartioidine core.

Caption: General reaction scheme for the N-oxidation of Spartioidine.

A logical workflow can help diagnose and resolve common issues encountered during the synthesis.

TroubleshootingWorkflow start Start Synthesis check_tlc Monitor Reaction by TLC start->check_tlc low_yield Problem: Low Yield / Incomplete Reaction check_tlc->low_yield Starting material remains side_products Problem: Multiple Side Products check_tlc->side_products Multiple spots observed success Reaction Complete Proceed to Workup check_tlc->success Clean conversion check_oxidant Verify Oxidant Activity (Use fresh reagent) low_yield->check_oxidant inc_oxidant Increase Oxidant Stoichiometry (e.g., to 1.5 eq) low_yield->inc_oxidant check_ph Adjust pH (Buffer if necessary) low_yield->check_ph dec_temp Decrease Reaction Temperature (e.g., to 0 °C) side_products->dec_temp dec_oxidant Reduce Oxidant Stoichiometry (e.g., to 1.1 eq) side_products->dec_oxidant milder_oxidant Switch to Milder Oxidant side_products->milder_oxidant check_oxidant->check_tlc inc_oxidant->check_tlc check_ph->check_tlc dec_temp->check_tlc dec_oxidant->check_tlc milder_oxidant->check_tlc

Caption: Troubleshooting workflow for this compound synthesis.

Quantitative Data on Reaction Conditions

Alkaloid TypeOptimal pHOxidant Excess (molar eq.)Reaction Time (min)Typical Solvent
Quinine9.0515Water/Acetonitrile
Atropine10.0515Water/Acetonitrile
Nicotine10.5540Water/Acetonitrile
Platyphylline9.5515Water/Acetonitrile

Note: This data should be used as a guideline. Optimal conditions for Spartioidine may vary and should be determined empirically.

Detailed Experimental Protocols

Below are two generalized but detailed protocols for the synthesis of this compound based on common laboratory procedures for similar alkaloids.

Protocol 1: Oxidation using m-CPBA

This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for N-oxidation.

Materials:

  • Spartioidine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol)

Procedure:

  • Dissolution: Dissolve Spartioidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A concentration of 0.1 M is a reasonable starting point.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Oxidant: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 5-10 minutes. Ensure the temperature remains close to 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the Spartioidine spot and the appearance of a more polar product spot (the N-oxide).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the excess peroxyacid by slowly adding a 10% aqueous solution of sodium sulfite or sodium thiosulfate until a test with starch-iodide paper indicates no remaining peroxide.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure N-oxide.

Protocol 2: Oxidation using Potassium Peroxymonosulfate (Oxone®)

This protocol uses Oxone®, a stable and easy-to-handle solid oxidant. The reaction is often faster than with m-CPBA.

Materials:

  • Spartioidine (1.0 eq)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄, ~2.5 eq of KHSO₅)

  • Methanol or Acetonitrile/Water mixture

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) for pH adjustment

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol)

Procedure:

  • Dissolution: Dissolve Spartioidine (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v) in a round-bottom flask.

  • pH Adjustment: Adjust the pH of the solution to approximately 9-10 by adding a solid base like NaHCO₃ or K₂CO₃. Monitor with a pH meter or pH paper.

  • Oxidant Solution: In a separate flask, prepare a solution of Oxone® (which contains ~2.5 eq of the active oxidant, KHSO₅) in water.

  • Addition of Oxidant: Add the Oxone® solution dropwise to the stirred Spartioidine solution at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 15-60 minutes. The reaction is often rapid. Monitor by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, add a large volume of DCM or chloroform to the reaction mixture. If an emulsion forms, it may be necessary to filter the mixture through a pad of Celite®.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with additional portions of DCM or chloroform (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

References

Technical Support Center: Purification of Crude Spartioidine N-oxide Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Spartioidine N-oxide from crude extracts. Given the limited publicly available data specific to this compound, the protocols and troubleshooting steps are based on established methods for the purification of pyrrolizidine alkaloid N-oxides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its polar nature and the complexity of the crude plant matrix. Key difficulties include:

  • Co-extraction of impurities: Polar solvents efficient for extracting this compound also solubilize a wide range of other polar compounds like sugars, glycosides, and other alkaloids, complicating the purification process.

  • Isomeric co-elution: Crude extracts may contain isomers of this compound or other structurally similar alkaloids that are difficult to separate using standard chromatographic techniques, as they can have very similar retention times[1][2].

  • Thermal lability: Like many N-oxides, this compound may be susceptible to degradation at high temperatures, which can occur during certain extraction methods like Soxhlet extraction[1].

  • Potential for reduction: The N-oxide functional group can be reduced back to the tertiary amine (Spartioidine) under certain conditions, leading to a mixed product.

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: Due to their polarity, alkaloid N-oxides are best extracted using polar solvents. Effective options include methanol, ethanol, or aqueous solutions containing a small amount of acid (e.g., 0.1-2% formic acid or acetic acid in water or methanol)[1][3]. The acidic conditions help to protonate the alkaloids, increasing their solubility in the aqueous phase.

Q3: Can I use non-polar solvents for pre-extraction?

A3: Yes, a pre-extraction or "defatting" step with a non-polar solvent like hexane or dichloromethane is highly recommended. This will remove lipids, waxes, and other non-polar compounds from the initial plant material, resulting in a cleaner crude extract and reducing the burden on subsequent purification steps[1].

Q4: What chromatographic methods are suitable for purifying this compound?

A4: A multi-step chromatographic approach is typically necessary.

  • Solid-Phase Extraction (SPE): SPE is an excellent initial clean-up step to remove major classes of interfering compounds. Cation-exchange SPE cartridges are particularly effective for trapping alkaloids[2][4].

  • Column Chromatography: Normal-phase chromatography on silica gel or alumina can be used, but given the high polarity of N-oxides, reversed-phase chromatography (C18) is often more effective.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the preferred method for final purification to achieve high purity. A C18 column with a mobile phase gradient of water (with an acid modifier like formic or acetic acid) and acetonitrile or methanol is a common choice.

  • Counter-Current Chromatography (CCC): This technique can be very effective for separating polar compounds and avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the target compound[1].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound in Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Degradation during extraction (e.g., high temperature). 4. Incorrect pH of the extraction medium.1. Switch to a more polar solvent system, such as methanol with 1% formic acid[1]. 2. Increase extraction time or employ methods like sonication or pressurized liquid extraction (PLE) to improve efficiency[1][5]. 3. Avoid prolonged exposure to high temperatures; consider maceration at room temperature or PLE at moderate temperatures (50-75°C)[5]. 4. Ensure the extraction medium is slightly acidic to facilitate the solubilization of the N-oxide.
Broad or Tailing Peaks in HPLC Analysis 1. Presence of co-eluting impurities. 2. Interaction of the analyte with the stationary phase. 3. Inappropriate mobile phase pH. 4. Column overloading.1. Improve the clean-up of the crude extract using SPE prior to HPLC. 2. Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations (0.1%) for normal-phase chromatography, or use a mobile phase with a low pH (2.5-3.5) for reversed-phase to ensure the analyte is protonated. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 4. Dilute the sample before injection.
Presence of Spartioidine (the corresponding free base) in the Purified Fraction 1. Reduction of the N-oxide during extraction or purification. 2. Natural occurrence of the free base in the plant material.1. Avoid using reducing agents or conditions that might favor reduction. For instance, some older batches of solvents or certain metal ions can act as reducing agents. 2. If the free base is naturally present, the purification strategy may need to be adapted to separate both compounds. Ion-pair chromatography or adjusting the pH during liquid-liquid extraction can help separate the more basic free amine from the less basic N-oxide.
Difficulty Separating Isomers 1. Insufficient resolution of the chromatographic column. 2. Non-optimal mobile phase conditions.1. Use a high-resolution HPLC column with a smaller particle size. 2. Optimize the mobile phase gradient, making it shallower to improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or different acid additives.

Experimental Protocols

Protocol 1: General Extraction of Pyrrolizidine Alkaloid N-oxides

This protocol is a general guideline and may require optimization for your specific plant material.

  • Sample Preparation: Dry the plant material at 40°C and grind it into a fine powder.

  • Defatting (Optional but Recommended):

    • Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the hexane extract. Allow the plant material to air dry completely.

  • Acidified Solvent Extraction:

    • Macerate the defatted plant material in methanol containing 1% acetic acid (1:10 w/v) for 48 hours at room temperature with continuous stirring.

    • Filter the mixture and collect the supernatant. Repeat the extraction on the plant residue two more times.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up
  • Sample Preparation: Dissolve the crude extract in 10% sulfuric acid to a concentration of 10 mg/mL.

  • SPE Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by washing it sequentially with methanol (5 mL), deionized water (5 mL), and finally 10% sulfuric acid (5 mL).

  • Sample Loading: Load the dissolved crude extract onto the conditioned SCX cartridge.

  • Washing: Wash the cartridge with deionized water (10 mL) followed by methanol (10 mL) to remove neutral and weakly bound impurities. Discard the washings.

  • Elution: Elute the protonated alkaloids (including this compound) from the cartridge using 5% ammonium hydroxide in methanol (10 mL).

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen to yield the cleaned-up alkaloid fraction.

Visualizations

experimental_workflow start Start: Powdered Plant Material defat Defatting with Hexane start->defat acid_extract Acidified Methanol Extraction defat->acid_extract concentrate1 Concentration in vacuo acid_extract->concentrate1 crude_extract Crude Extract concentrate1->crude_extract spe_cleanup SPE Clean-up (SCX Cartridge) crude_extract->spe_cleanup concentrate2 Concentration spe_cleanup->concentrate2 semi_pure Semi-pure N-oxide Fraction concentrate2->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (LC-MS) fraction_collection->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_workflow start Low Final Yield? check_extraction Check Extraction Efficiency? start->check_extraction Yes check_cleanup Review Clean-up Step? check_extraction->check_cleanup Efficient solution_extraction Modify Extraction: - Use more polar solvent - Increase extraction time - Use sonication check_extraction->solution_extraction Inefficient check_hplc Optimize HPLC Separation? check_cleanup->check_hplc No Significant Loss solution_cleanup Improve SPE: - Check cartridge type (SCX) - Optimize loading/elution - Ensure proper pH check_cleanup->solution_cleanup Losses Occur solution_hplc Adjust HPLC Method: - Use shallower gradient - Test different mobile phases - Check for column overload check_hplc->solution_hplc Poor Resolution success Yield Improved check_hplc->success Good Resolution solution_extraction->check_cleanup solution_cleanup->check_hplc solution_hplc->success

References

Addressing variability in in vivo studies with Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Spartioidine N-oxide in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure experimental success and data reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. High Inter-Animal Variability in Response

Q: We are observing significant variability in the therapeutic response to this compound between individual animals in the same treatment group. What are the potential causes and solutions?

A: High inter-animal variability is a common challenge in in vivo studies and can arise from multiple sources. It is crucial to systematically investigate and control for these factors to obtain statistically significant results.

Troubleshooting Steps:

  • Animal Health and Husbandry: Ensure all animals are of a similar age, weight, and health status. Variations in gut microbiota, stress levels, and underlying health conditions can significantly impact drug metabolism and response. Standardize housing conditions, diet, and light-dark cycles.

  • Dosing Accuracy: Inaccurate dosing is a primary source of variability. Verify the concentration of your dosing solution and ensure precise administration for each animal. For oral gavage, ensure the compound is delivered to the stomach without reflux. For intravenous injections, confirm correct placement in the vein.

  • Compound Formulation and Stability: this compound, like many alkaloids, may have limited solubility or stability in certain vehicles.[1] Precipitation or degradation of the compound can lead to inconsistent dosing.[1] (See Table 1 for formulation strategies).

  • Metabolic Differences: Genetic polymorphisms in metabolic enzymes (e.g., cytochrome P450s) can lead to different rates of drug metabolism and clearance among animals. While often difficult to control in outbred stocks, being aware of this potential variable is important for data interpretation.

2. Inconsistent Bioavailability and Exposure

Q: Pharmacokinetic analysis reveals inconsistent plasma concentrations of this compound across our study animals. How can we improve the consistency of drug exposure?

A: Consistent bioavailability is key to achieving reproducible in vivo effects. Inconsistent plasma levels often point to issues with formulation, administration route, or first-pass metabolism.

Troubleshooting Steps:

  • Formulation Optimization: The formulation of a compound is critical for its absorption.[1] For poorly soluble compounds like many alkaloids, consider the strategies outlined in the table below.[1]

  • Route of Administration: The chosen route of administration significantly impacts bioavailability. Oral administration subjects the compound to the gastrointestinal environment and first-pass metabolism in the liver, which can introduce variability. Consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection for more direct and consistent systemic exposure.

  • Fasting State: The presence of food in the stomach can alter the absorption of orally administered compounds. Standardize the fasting period for all animals before dosing to minimize this variability.

Table 1: Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before dilution in an aqueous vehicle.Simple and effective for many compounds.High concentrations of organic solvents can be toxic.
Surfactants Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic compound.Can significantly increase solubility and stability.Potential for toxicity and alteration of biological barriers.
Cyclodextrins Using cyclodextrins to form inclusion complexes where the hydrophobic compound is encapsulated.Increases solubility and can protect the compound from degradation.May alter the pharmacokinetic profile of the compound.
Lipid-Based Formulations Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can improve oral bioavailability by enhancing absorption.Complex formulations that may require specialized equipment.

3. Unexpected Toxicity or Adverse Effects

Q: We are observing unexpected toxicity (e.g., weight loss, lethargy, organ damage) at doses predicted to be therapeutic. What could be the cause?

A: Unexpected toxicity can result from off-target effects, reactive metabolites, or issues with the formulation vehicle. This compound is a pyrrolizidine alkaloid, a class of compounds known for potential hepatotoxicity.[2][3][4]

Troubleshooting Steps:

  • Vehicle Toxicity: First, run a vehicle-only control group to rule out any adverse effects from the formulation itself. High concentrations of solvents like DMSO or surfactants can cause local irritation or systemic toxicity.

  • Dose-Response Assessment: Conduct a thorough dose-response study to determine the maximum tolerated dose (MTD). It's possible the therapeutic window for this compound is narrower than anticipated.

  • Metabolite-Mediated Toxicity: Pyrrolizidine alkaloids can be metabolized in the liver to form reactive pyrrolic esters that are toxic. The N-oxide form may have a different metabolic fate, but this possibility should be considered.[5][6] Consider in vitro metabolism studies to identify potential reactive metabolites.

  • Histopathology: If observing signs of toxicity, perform a full histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify the specific sites of toxicity.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

  • Preparation:

    • Prepare the dosing solution of this compound in the desired vehicle (e.g., 0.5% methylcellulose in water). Ensure the compound is fully dissolved or homogeneously suspended.

    • Acclimatize mice to handling and the experimental room for at least one week prior to the study.

    • Fast animals for 4 hours before dosing to ensure an empty stomach, but allow free access to water.

  • Procedure:

    • Weigh each mouse to calculate the precise volume of the dosing solution to be administered.

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the dosing solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress or reflux.

  • Post-Administration:

    • Provide access to food and water immediately after dosing.

    • Observe animals regularly for any adverse effects according to your institutional guidelines.

Protocol 2: Blood Collection for Pharmacokinetic Analysis

  • Preparation:

    • Prepare collection tubes with an appropriate anticoagulant (e.g., EDTA).

    • Label all tubes clearly with the animal ID and time point.

  • Procedure (Saphenous Vein Bleeding):

    • Warm the mouse's leg with a heat lamp or warm water to dilate the saphenous vein.

    • Gently restrain the mouse and apply light pressure to the upper part of the leg.

    • Puncture the vein with a sterile lancet or needle.

    • Collect the blood into a capillary tube or directly into the prepared collection tube.

    • Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.

  • Sample Processing:

    • Immediately after collection, place the blood tubes on ice.

    • Centrifuge the tubes at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and transfer it to a new, labeled tube.

    • Store the plasma samples at -80°C until analysis.

Data Presentation

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV)Oral (PO)
Dose 2 mg/kg10 mg/kg
Cmax (ng/mL) 1500 ± 250450 ± 120
Tmax (h) 0.11.5
AUC (ng*h/mL) 2800 ± 4001800 ± 350
Half-life (h) 2.5 ± 0.53.0 ± 0.7
Bioavailability (%) 10021

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Signaling Pathway

Spartioidine_N_Oxide_Pathway cluster_cell Hepatocyte SNO This compound Metabolism Metabolic Activation (e.g., CYP450) SNO->Metabolism ReactiveMetabolite Reactive Pyrrolic Metabolites Metabolism->ReactiveMetabolite DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolite->Protein_Adducts ROS Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS StressResponse Cellular Stress Response DNA_Adducts->StressResponse Protein_Adducts->StressResponse ROS->StressResponse Apoptosis Apoptosis StressResponse->Apoptosis Inflammation Inflammatory Response StressResponse->Inflammation Cytokine Cytokine Release (e.g., TNF-α, IL-6) Inflammation->Cytokine InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Compound Formulation and Vehicle Selection Dose_Calculation Dose Calculation and Group Assignment Formulation->Dose_Calculation Animal_Acclimation Animal Acclimation and Health Check Animal_Acclimation->Dose_Calculation Dosing Compound Administration (e.g., Oral Gavage) Dose_Calculation->Dosing Monitoring Clinical Observation and Weight Monitoring Dosing->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling PK_Analysis Pharmacokinetic Analysis Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Efficacy) Sampling->PD_Analysis Tox_Analysis Toxicology and Histopathology Sampling->Tox_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation Tox_Analysis->Data_Interpretation Troubleshooting_Logic Start High In Vivo Variability Observed Check_Dosing Is Dosing Procedure Consistent? Start->Check_Dosing Check_Formulation Is Formulation Clear and Stable? Check_Dosing->Check_Formulation Yes Sol_Dosing Refine Dosing Technique (e.g., gavage training) Check_Dosing->Sol_Dosing No Check_Animals Are Animals Standardized? Check_Formulation->Check_Animals Yes Sol_Formulation Optimize Formulation (see Table 1) Check_Formulation->Sol_Formulation No Check_Metabolism Consider Metabolic Differences Check_Animals->Check_Metabolism Yes Sol_Animals Standardize Animal Age, Weight, and Housing Check_Animals->Sol_Animals No

References

Enhancing the sensitivity of Spartioidine N-oxide detection methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Spartioidine N-oxide detection methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and other pyrrolizidine alkaloid N-oxides (PANOs), with a focus on improving detection sensitivity using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q1: I am observing a weak signal or low sensitivity for this compound in my LC-MS/MS analysis. What are the potential causes and how can I improve it?

A1: Low sensitivity in LC-MS/MS analysis of this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot and enhance your signal:

  • Sample Preparation and Extraction: Inefficient extraction can lead to significant analyte loss.

    • Extraction Solvent: PANOs are polar compounds and are best extracted with polar solvents. Acidified aqueous solutions (e.g., 0.1 M sulfuric acid or 0.2% formic acid) are effective in protonating the N-oxide group, thereby increasing its solubility and extraction efficiency from the sample matrix.[1][2]

    • Extraction Technique: Sonication or reflux with methanol can also be employed for efficient extraction from plant materials.[3] Ensure the plant material is finely ground to maximize surface area for extraction.[4]

    • Clean-up: Complex matrices can cause ion suppression. Solid-phase extraction (SPE) is a crucial step to remove interfering compounds. Cation-exchange cartridges (e.g., SCX or PCX) are highly effective for purifying PANO extracts.[1][5]

  • Chromatographic Conditions: Suboptimal chromatography can lead to poor peak shape and reduced signal intensity.

    • Column Choice: A reversed-phase C18 column is commonly used for the separation of PANOs.[4][6]

    • Mobile Phase: The mobile phase composition significantly influences ionization efficiency.[3] Using a mobile phase with additives like ammonium formate or formic acid can improve peak shape and enhance the signal in positive electrospray ionization (ESI) mode.[1][4]

    • Gradient Elution: A well-optimized gradient elution program is essential for good separation and peak focusing, which in turn improves sensitivity.

  • Mass Spectrometer Parameters: The settings of the ion source and mass analyzer are critical for maximizing the signal.

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode ([M+H]+) is the preferred method for analyzing PANOs due to their polar nature.[1][6]

    • Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These parameters can be optimized by infusing a standard solution of this compound and adjusting the settings to achieve the maximum signal intensity.[7][8]

    • MRM Transitions: For tandem mass spectrometry (MS/MS), selecting the correct Multiple Reaction Monitoring (MRM) transitions is vital. The fragmentation of PANOs often involves the loss of water and characteristic fragments of the necine base.[4] For this compound, it is crucial to determine the most abundant and specific precursor-to-product ion transitions.

Q2: I am struggling with matrix effects in my analysis, leading to inconsistent results. How can I minimize these effects?

A2: Matrix effects, which cause ion suppression or enhancement, are a common challenge in complex samples. Here are strategies to mitigate them:

  • Effective Sample Clean-up: As mentioned above, a robust sample preparation protocol with SPE is the first line of defense against matrix effects.[9][10]

  • Chromatographic Separation: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce interference.[9]

  • Sample Dilution: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen their impact.[11]

  • Use of Internal Standards: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound.[12][13][14] Since a specific SIL-IS for this compound may not be commercially available, a structurally similar PANO can be used as an alternative, though with potentially less accuracy.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[10]

Q3: What are the typical fragmentation patterns for this compound and other PANOs that I should look for when setting up my MS/MS method?

A3: Pyrrolizidine alkaloid N-oxides exhibit characteristic fragmentation patterns in MS/MS. While specific transitions for this compound need to be empirically determined, general fragmentation behaviors of PANOs can guide the initial setup:

  • Neutral Loss of Oxygen: A characteristic fragmentation of N-oxides is the loss of an oxygen atom ([M+H - 16]+).[15] However, this can be thermally induced in the ion source and may not always be the most intense fragment in collision-induced dissociation (CID).

  • Fragments of the Necine Base: The fragmentation of the pyrrolizidine ring system leads to common product ions. For retronecine-type PANOs, fragment ions at m/z 120 and 138 are frequently observed.[4]

  • Neutral Loss of Water: The loss of water ([M+H - 18]+) is another common fragmentation pathway.

  • Loss of Esterifying Acids: The cleavage of the ester bonds can result in the loss of the necic acid moieties.

To establish the optimal MRM transitions for this compound, a standard solution should be infused into the mass spectrometer to perform a product ion scan of the [M+H]+ precursor ion. The most intense and specific product ions should be selected for the MRM method.

Quantitative Data Summary

The sensitivity of PANO detection methods can vary depending on the analyte, matrix, and instrumentation. The following table summarizes reported Limits of Detection (LOD) and Limits of Quantification (LOQ) for various PANOs from different studies to provide a comparative overview.

Pyrrolizidine Alkaloid N-oxideMatrixLODLOQReference
Senecionine N-oxideMilk-0.009 - 0.123 µg/L[6]
Senecivernine N-oxideMilk-0.009 - 0.123 µg/L[6]
Echimidine N-oxideHerbal Tea-0.1 - 8.5 ng/g[4]
Erucifoline N-oxideHerbal Tea-0.1 - 8.5 ng/g[4]
Europine N-oxideHerbal Tea-0.1 - 8.5 ng/g[4]
Heliotrine N-oxideHerbal Tea-0.1 - 8.5 ng/g[4]
Various PANOsTeas and Weeds0.001–0.4 µg/kg1–5 µg/kg[1]
Retrorsine N-oxidePlant Material0.1 ng/mL0.35 ng/mL

Detailed Experimental Protocols

1. Sample Preparation

  • Extraction:

    • Weigh 2 grams of finely ground and homogenized plant material into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Sonicate for 15 minutes at room temperature.

    • Centrifuge at 3800 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants.

    • Neutralize the combined extract to pH 7 with an ammonia solution.

    • Filter the neutralized extract.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of water.

    • Load 10 mL of the filtered extract onto the cartridge.

    • Wash the cartridge with 10 mL of water.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the PANOs with 10 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).[4]

    • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[4]

    • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[4]

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient to 35% B

      • 10-20 min: Linear gradient to 80% B

      • 21-25 min: Hold at 100% B

      • 25.1-30 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Ion Spray Voltage: 3.5 kV.[4]

    • Capillary Temperature: 325°C.[4]

    • Nebulizing Gas Pressure: 50 psi.[4]

    • Drying Gas Flow: 12 L/min.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: These must be determined by infusing a standard. The precursor ion will be the [M+H]+ of this compound. Product ions should be selected based on intensity and specificity from the product ion scan.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Plant Sample (Homogenized) Extraction Acidic Extraction (e.g., 0.05M H2SO4) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Neutralization Neutralization (to pH 7) Centrifugation->Neutralization SPE Solid-Phase Extraction (C18 Clean-up) Neutralization->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for this compound detection.

Sensitivity_Factors cluster_SamplePrep Sample Preparation cluster_Chroma Chromatography cluster_MS Mass Spectrometry cluster_Matrix Matrix Effects Sensitivity Enhanced Sensitivity Efficient_Extraction Efficient Extraction Efficient_Extraction->Sensitivity Effective_Cleanup Effective Clean-up (e.g., SPE) Effective_Cleanup->Sensitivity Optimized_Separation Optimized Separation Optimized_Separation->Sensitivity Good_Peak_Shape Good Peak Shape Good_Peak_Shape->Sensitivity Optimized_Ion_Source Optimized Ion Source Optimized_Ion_Source->Sensitivity Correct_MRM Correct MRM Transitions Correct_MRM->Sensitivity Minimize_Suppression Minimize Ion Suppression Minimize_Suppression->Sensitivity Internal_Standard Use of Internal Standards Internal_Standard->Sensitivity

Caption: Key factors influencing LC-MS/MS sensitivity.

References

Method refinement for consistent Spartioidine N-oxide quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Spartioidine N-oxide Quantification

Welcome to the technical support center for this compound quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to ensure consistent and accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species.[1] PAs and their N-oxides are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2] Accurate quantification is crucial for toxicological risk assessment, food safety, and in the development of pharmaceuticals where such compounds may be present as impurities or metabolites.[3]

Q2: What are the primary challenges in achieving consistent quantification of this compound?

Consistent quantification is challenging due to several factors:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, plant extracts) can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[4][5]

  • Chemical Stability: N-oxides can be susceptible to in-source fragmentation or reduction back to their tertiary amine counterparts, which can complicate analysis.[6][7]

  • Isomeric Compounds: The presence of isomers that co-elute can make chromatographic separation and specific quantification difficult, as they may have identical molecular weights and similar fragmentation patterns.[2][8]

  • Low Concentrations: this compound is often present at trace levels, requiring highly sensitive analytical methods.[3]

Q3: What is the most common analytical technique for this compound quantification?

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and other pyrrolizidine alkaloids.[3] This technique offers the high sensitivity and selectivity required to detect low concentrations in complex matrices.[4] Electrospray ionization (ESI) is a commonly used ionization source for these polar compounds.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution Citation
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. Use an in-line filter or guard column to protect the analytical column.[11]
Inappropriate Injection Solvent The injection solvent should be weaker than or match the initial mobile phase to ensure proper peak focusing on the column head. Dissolve samples in the starting mobile phase whenever possible.[11]
Secondary Interactions Peak tailing for basic compounds like alkaloids can occur due to interactions with residual silanols on the column. Use a mobile phase with a low pH (e.g., 0.1% formic acid) to ensure the analyte is protonated. Consider using a column with advanced end-capping.[12]
Column Void or Degradation A void at the column inlet can cause peak splitting. This can result from high pressure or operating at an incompatible pH. Reverse-flush the column (if permitted by the manufacturer) or replace it.[11]

Issue 2: Inconsistent or Low Analyte Recovery

Potential Cause Recommended Solution Citation
Inefficient Sample Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample and solvents is appropriate for this compound's chemical properties. Cation-exchange SPE is often effective for alkaloids.[2]
Analyte Adsorption This compound may adsorb to plasticware or glass surfaces. Use low-adsorption vials (e.g., silanized glass or polypropylene) and minimize sample transfer steps.
Analyte Degradation N-oxides can be sensitive to heat and light. Protect samples from high temperatures and direct light. Prepare fresh standards and QC samples regularly. If aerial oxidation is a concern during sample processing, consider working under an inert gas like nitrogen.[13][13]

Issue 3: High Signal Suppression or Enhancement (Matrix Effects)

Potential Cause Recommended Solution Citation
Co-elution with Matrix Components Improve chromatographic separation by adjusting the gradient profile to better resolve the analyte from interfering compounds.[4]
Insufficient Sample Clean-up Enhance the sample preparation method to more effectively remove matrix components like phospholipids. Consider using specialized phospholipid removal plates or a different SPE sorbent.[12]
Ionization Competition Dilute the sample extract to reduce the concentration of interfering matrix components. Note that this may impact the limit of quantification.[4]
Use of a Stable Isotope-Labeled Internal Standard A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for matrix effects, as it will be affected similarly to the analyte. If a SIL-IS is unavailable, use a structural analog that elutes close to the analyte.

Issue 4: Retention Time Drifting

Potential Cause Recommended Solution Citation
Mobile Phase Changes Prepare fresh mobile phase daily. Even slight changes in pH or solvent composition can affect retention time. Ensure mobile phases are thoroughly mixed and degassed.[14]
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention time shifts.[14]
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. Monitor column performance with system suitability tests and replace the column when performance degrades.[14]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general methodology. Users should perform in-house validation for their specific application.

1. Sample Preparation (Solid-Phase Extraction - SPE) a. Condition a mixed-mode or cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Dilute 100 µL of plasma sample with 400 µL of 2% formic acid in water. c. Add an internal standard (ideally, a stable isotope-labeled this compound). d. Load the diluted plasma onto the SPE cartridge. e. Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences. f. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. g. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 95-5% B (5.0-5.1 min), 5% B (5.1-7.0 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
Example MRM Transition Precursor Ion (Q1): 350.2 m/z ([M+H]⁺) Product Ion (Q3): To be determined empirically by infusing a standard solution. Based on similar PAs, fragments around 120 m/z are common.[15]
Source Temperature 550°C

Note: The exact MRM transition and collision energy must be optimized for this compound using a reference standard.[15]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma, Extract) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Perform Extraction (e.g., SPE) Spike_IS->Extraction Evap Evaporate & Reconstitute Extraction->Evap Inject Inject Sample into LC-MS/MS System Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Report Quantify->Report Troubleshooting cluster_investigate Initial Checks cluster_chrom Chromatography Issues cluster_matrix Matrix/Sample Issues Start Inconsistent or Inaccurate Quantification Results Check_SST Review System Suitability? (Peak Shape, RT, S/N) Start->Check_SST Check_IS Internal Standard Response Consistent? Check_SST->Check_IS SST OK Poor_Peak Poor Peak Shape Check_SST->Poor_Peak Peak Shape Poor Shift_RT Shifting Retention Time Check_SST->Shift_RT RT Drifting Low_Recovery Low/Variable Recovery Check_IS->Low_Recovery IS Response Low Signal_Var High Signal Variability (Suppression/Enhancement) Check_IS->Signal_Var IS Response Variable Sol_Contam Sol_Contam Poor_Peak->Sol_Contam Potential Causes Sol_Solvent Sol_Solvent Poor_Peak->Sol_Solvent Potential Causes Sol_Temp Sol_Temp Poor_Peak->Sol_Temp Potential Causes Shift_RT->Sol_Temp Potential Causes Sol_MobilePhase Sol_MobilePhase Shift_RT->Sol_MobilePhase Potential Causes Sol_Equil Sol_Equil Shift_RT->Sol_Equil Potential Causes Sol_SPE Sol_SPE Low_Recovery->Sol_SPE Potential Causes Sol_Adsorb Sol_Adsorb Low_Recovery->Sol_Adsorb Potential Causes Sol_Cleanup Sol_Cleanup Signal_Var->Sol_Cleanup Potential Causes Sol_Dilute Sol_Dilute Signal_Var->Sol_Dilute Potential Causes

References

Validation & Comparative

A Comparative Toxicological Assessment of Spartioidine N-oxide and Seneciphylline N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicological data for two pyrrolizidine alkaloid N-oxides (PANOs), Spartioidine N-oxide and Seneciphylline N-oxide. Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species, and their presence in herbal remedies, teas, and contaminated food products poses a significant health risk to humans and livestock. The N-oxide forms are generally considered less toxic than their parent alkaloids; however, their potential for in vivo reduction to the toxic parent compounds necessitates a thorough toxicological evaluation.

Executive Summary

Direct comparative toxicity studies between this compound and Seneciphylline N-oxide are limited in the current scientific literature. However, based on available hazard classifications and data from related compounds, both substances are considered to possess significant toxicity. The primary mechanism of toxicity for PANOs involves their metabolic conversion to reactive pyrroles, which are capable of forming adducts with cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity. This guide synthesizes the existing data, provides detailed experimental protocols for toxicological assessment, and outlines the key signaling pathways involved.

Comparative Toxicity Data

Quantitative toxicological data for a direct comparison of this compound and Seneciphylline N-oxide is scarce. The following table summarizes the available information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and qualitative cytotoxicity assessments.

ParameterThis compoundSeneciphylline N-oxideReference
Chemical Structure C₁₈H₂₃NO₆C₁₈H₂₃NO₆[1][2]
Molecular Weight 349.38 g/mol 349.38 g/mol [1][2]
GHS Hazard Classification (Oral) Acute Toxicity 2 (Fatal if swallowed)Acute Toxicity 2/3 (Fatal/Toxic if swallowed)[3][4]
In Vitro Cytotoxicity No specific data found.In a comparative study of several dehydropyrrolizidine alkaloids (DHPAs) and their N-oxides, Senecionine N-oxide (structurally similar to Seneciphylline N-oxide) was found to be significantly less cytotoxic than its parent alkaloid, senecionine, and other tested DHPAs. The study concluded that none of the tested DHPA-N-oxides were significantly cytotoxic at the concentrations evaluated.[5][6]

Note: The lack of direct comparative studies and specific LD50 or IC50 values for this compound highlights a significant data gap in the toxicological profiles of these compounds.

Mechanism of Toxicity: A Shared Pathway

The toxicity of both this compound and Seneciphylline N-oxide is primarily attributed to their in vivo biotransformation. The generally accepted metabolic pathway is as follows:

  • Reduction: Following ingestion, the N-oxide is reduced to its corresponding parent pyrrolizidine alkaloid (spartioidine or seneciphylline) by gut microbiota and hepatic enzymes.

  • Metabolic Activation: The parent alkaloid is then metabolized in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

  • Cellular Damage: These electrophilic pyrrolic esters can alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. The liver is the primary target organ for toxicity.

dot digraph "Metabolic Activation of Pyrrolizidine Alkaloid N-oxides" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

PANO [label="Pyrrolizidine Alkaloid N-oxide\n(this compound or Seneciphylline N-oxide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PA [label="Parent Pyrrolizidine Alkaloid\n(Spartioidine or Seneciphylline)", fillcolor="#FBBC05", fontcolor="#202124"]; DHP [label="Dehydropyrrolizidine Alkaloid\n(Pyrrolic Ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adducts [label="DNA and Protein Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Cytotoxicity, Genotoxicity,\nCarcinogenicity", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

PANO -> PA [label="Reduction\n(Gut Microbiota, Hepatic Enzymes)"]; PA -> DHP [label="Metabolic Activation\n(Hepatic Cytochrome P450)"]; DHP -> Adducts [label="Alkylation"]; Adducts -> Toxicity; } dot

Caption: Metabolic activation pathway of pyrrolizidine alkaloid N-oxides.

Experimental Protocols

The following are detailed methodologies for key experiments to assess and compare the toxicity of this compound and Seneciphylline N-oxide.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing cell viability and cytotoxicity based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

1. Cell Culture:

  • Human hepatocellular carcinoma cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Experimental Procedure:

  • Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare stock solutions of this compound and Seneciphylline N-oxide in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the culture medium and expose the cells to various concentrations of the test compounds for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; cell_seeding [label="Seed HepG2 cells in 96-well plate"]; incubation_24h [label="Incubate for 24h"]; compound_treatment [label="Treat cells with this compound\nor Seneciphylline N-oxide"]; incubation_treatment [label="Incubate for 24, 48, or 72h"]; mtt_addition [label="Add MTT solution"]; incubation_mtt [label="Incubate for 4h"]; formazan_solubilization [label="Dissolve formazan crystals with DMSO"]; absorbance_reading [label="Read absorbance at 570 nm"]; data_analysis [label="Calculate cell viability and IC50"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF"];

start -> cell_seeding; cell_seeding -> incubation_24h; incubation_24h -> compound_treatment; compound_treatment -> incubation_treatment; incubation_treatment -> mtt_addition; mtt_addition -> incubation_mtt; incubation_mtt -> formazan_solubilization; formazan_solubilization -> absorbance_reading; absorbance_reading -> data_analysis; data_analysis -> end; } dot

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure (UDP) for determining the acute oral toxicity (LD50) of a substance.[7] This method is designed to use a minimal number of animals.

1. Animals:

  • Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females, as they are often more sensitive.

  • Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.

2. Housing and Feeding:

  • House the animals individually.

  • Provide standard laboratory diet and water ad libitum, except for a brief fasting period before dosing (e.g., overnight).

3. Dose Administration:

  • Administer the test substance (this compound or Seneciphylline N-oxide) orally by gavage.

  • The substance should be dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • The dosing is sequential, with the dose for each subsequent animal being adjusted up or down based on the outcome (survival or death) of the previously dosed animal. The dose progression factor is typically 1.75.

4. Observation:

  • Observe the animals for mortality and clinical signs of toxicity at least once a day for 14 days.

  • Record body weights at the start of the study and at least weekly thereafter.

  • Perform a gross necropsy on all animals at the end of the study.

5. Data Analysis:

  • Calculate the LD50 and its confidence interval using a validated statistical method, such as the maximum likelihood method.

dot digraph "OECD_425_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; animal_prep [label="Acclimatize and fast animals"]; dose_animal1 [label="Dose first animal at a level below the estimated LD50"]; observe_animal1 [label="Observe for 48h"]; outcome1 [label="Outcome?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dose_animal2_up [label="Dose next animal at a higher dose"]; dose_animal2_down [label="Dose next animal at a lower dose"]; observe_animal2 [label="Observe for 48h"]; repeat_dosing [label="Repeat dosing and observation\n(typically 4-6 animals)"]; final_observation [label="Observe all surviving animals for 14 days"]; data_analysis [label="Calculate LD50 using maximum likelihood method"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF"];

start -> animal_prep; animal_prep -> dose_animal1; dose_animal1 -> observe_animal1; observe_animal1 -> outcome1; outcome1 -> dose_animal2_up [label="Survival"]; outcome1 -> dose_animal2_down [label="Death"]; dose_animal2_up -> observe_animal2; dose_animal2_down -> observe_animal2; observe_animal2 -> repeat_dosing; repeat_dosing -> final_observation; final_observation -> data_analysis; data_analysis -> end; } dot

Caption: Workflow for the in vivo acute oral toxicity test (OECD 425).

Conclusion and Future Directions

While both this compound and Seneciphylline N-oxide are classified as hazardous substances with significant potential for acute toxicity, a definitive comparison of their toxic potencies is hampered by the lack of direct comparative studies. The available data suggests that Seneciphylline N-oxide may have lower in vitro cytotoxicity compared to its parent alkaloid. However, the in vivo toxicity of both compounds is largely dependent on their metabolic conversion to reactive pyrrolic esters.

To provide a more comprehensive risk assessment and to better understand the relative toxicity of these two compounds, further research is warranted. Specifically, head-to-head in vitro cytotoxicity studies using a range of cell lines and in vivo acute and chronic toxicity studies following standardized guidelines are essential. Such studies would provide the necessary quantitative data to establish reliable IC50 and LD50 values, enabling a more accurate comparison and informed risk management for these potentially hazardous natural compounds.

References

A Comparative Guide to Spartioidine N-oxide as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pyrrolizidine alkaloids (PAs), a class of hepatotoxic and genotoxic compounds found in various plants, is of paramount importance in food safety, herbal medicine quality control, and toxicological research. Certified Reference Materials (CRMs) are indispensable for ensuring the validity of analytical measurements. This guide provides a comprehensive validation of Spartioidine N-oxide as a CRM and compares its performance attributes with other commercially available PA N-oxide reference standards.

Introduction to this compound

This compound is a pyrrolizidine alkaloid N-oxide that can be isolated from various plant species, including those of the Senecio genus. As a CRM, it serves as a high-purity standard for the identification and quantification of this specific PA N-oxide in diverse matrices such as honey, tea, herbal products, and animal feed. Its availability as a well-characterized reference material is crucial for analytical laboratories to achieve accurate and reproducible results in regulatory compliance testing and research applications.

Performance Comparison of Certified Reference Materials

While direct head-to-head experimental data comparing the performance of this compound with all its alternatives is not extensively published, a meaningful comparison can be made based on the typical data provided in the Certificate of Analysis (CoA) for a primary reference standard. High-quality CRMs, such as the phyproof® reference substances from PhytoLab, are certified as primary reference standards and come with comprehensive documentation detailing their identity, purity, and absolute content.

Below is a comparative summary of the key quality parameters for this compound and a selection of alternative PA N-oxide CRMs. The data presented is representative of what is typically provided for a primary reference standard.

Parameter This compound Senecionine N-oxide Retrorsine N-oxide Lycopsamine N-oxide
CAS Number 121123-61-313247-33-315503-86-395462-15-0
Molecular Formula C₁₈H₂₃NO₆C₁₈H₂₅NO₆C₁₈H₂₅NO₇C₁₅H₂₅NO₅
Molecular Weight 349.38 g/mol 351.41 g/mol 367.41 g/mol 299.36 g/mol
Purity (Assay by HPLC) ≥90.0%Typically ≥95%Typically ≥95%Typically ≥95%
Identity Confirmation ¹H-NMR, ¹³C-NMR, MS, IR¹H-NMR, ¹³C-NMR, MS, IR¹H-NMR, ¹³C-NMR, MS, IR¹H-NMR, ¹³C-NMR, MS, IR
Absolute Content Determined by mass balance (considering chromatographic purity, water, residual solvents, and inorganic impurities)Determined by mass balance or qNMRDetermined by mass balance or qNMRDetermined by mass balance or qNMR
Supplier PhytoLab (phyproof®)PhytoLab, Planta AnalyticaPhytoLab, Planta AnalyticaPhytoLab, Planta Analytica
Certification Primary Reference StandardPrimary Reference StandardPrimary Reference StandardPrimary Reference Standard

Experimental Protocols for Validation of a Primary Reference Material

The validation of a compound as a primary reference material is a rigorous process that involves comprehensive characterization to ensure its identity, purity, and stability. The following outlines the key experimental protocols typically employed in the certification of a pyrrolizidine alkaloid N-oxide, such as this compound, as a primary reference standard.

Isolation and Purification

The target compound, this compound, is first isolated from its natural source, such as plants from the Senecio genus. This is followed by multiple rounds of purification using chromatographic techniques like column chromatography and preparative high-performance liquid chromatography (HPLC) to achieve a high degree of purity.

Identity Confirmation

A battery of spectroscopic techniques is used to unequivocally confirm the chemical structure of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the complete chemical structure, including stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Fragmentation patterns from tandem mass spectrometry (MS/MS) provide further structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Purity Assessment

The purity of the candidate reference material is determined using at least two independent, validated chromatographic methods to ensure the absence of undetected impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD): A validated HPLC-UV/DAD method is used for the primary assessment of chromatographic purity. The peak area percentage of the main component is calculated.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and selective UHPLC-MS/MS method is employed as an orthogonal method to detect any co-eluting impurities that may not be resolved by the primary HPLC method.

Absolute Content Determination (Mass Balance Approach)

The absolute content (or purity as-is) of the reference material is determined using a mass balance approach, which accounts for all significant impurities.

  • Chromatographic Purity: Determined as described in the purity assessment.

  • Water Content: Measured by Karl Fischer titration.

  • Residual Solvents: Quantified by headspace gas chromatography (GC).

  • Inorganic Impurities: Determined by inductively coupled plasma mass spectrometry (ICP-MS) after ashing.

The absolute content is calculated as: Absolute Content (%) = (100 - Water Content - Residual Solvents - Inorganic Impurities) x Chromatographic Purity (%) / 100

Homogeneity and Stability Studies
  • Homogeneity: The homogeneity of the batch is assessed by analyzing multiple samples from different parts of the batch to ensure uniformity.

  • Stability: Long-term and short-term stability studies are conducted under controlled storage conditions to establish the shelf life and recommended storage conditions for the CRM.

Visualizing Key Processes

To further clarify the validation process and the biological context of this compound, the following diagrams are provided.

G Workflow for Certification of a Primary Reference Material cluster_0 Material Production cluster_1 Characterization cluster_2 Quality Control cluster_3 Final Product Isolation Isolation Purification Purification Isolation->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, UHPLC-MS/MS) Identity->Purity Content Absolute Content (Mass Balance) Purity->Content Homogeneity Homogeneity Content->Homogeneity Stability Stability Homogeneity->Stability CRM Certified Reference Material with Certificate of Analysis Stability->CRM

Caption: A flowchart illustrating the comprehensive workflow for the certification of a primary reference material.

G Metabolic Activation of Pyrrolizidine Alkaloids PA_N_Oxide Pyrrolizidine Alkaloid N-oxide (e.g., this compound) PA Pyrrolizidine Alkaloid PA_N_Oxide->PA Reduction (e.g., in gut microbiota) Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) PA->Metabolites Metabolic Activation (CYP450 enzymes in liver) Adducts DNA and Protein Adducts Metabolites->Adducts Nucleophilic Attack Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity

Caption: A simplified diagram showing the metabolic activation pathway of pyrrolizidine alkaloids leading to toxicity.

Conclusion

This compound, when supplied as a certified primary reference material, provides a reliable standard for the accurate analysis of this toxic compound. The rigorous validation process, encompassing comprehensive identity confirmation, purity assessment, and absolute content determination, ensures its suitability for demanding applications in research and regulatory testing. While a wide range of alternative PA N-oxide CRMs are available, the choice of a specific reference material should be guided by the analytical target and the quality of the accompanying certification documentation. The use of well-characterized CRMs like this compound is fundamental to achieving high-quality, comparable, and defensible analytical data.

A Comparative Guide to Spartioidine N-oxide and its Parent Alkaloid, Spartioidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine and its derivative, Spartioidine N-oxide, are pyrrolizidine alkaloids (PAs), a class of naturally occurring compounds found in numerous plant species. PAs are known for their wide range of biological activities, which include significant toxicity, particularly hepatotoxicity, as well as potential therapeutic applications. The addition of an N-oxide functional group can significantly alter the pharmacokinetic and toxicological properties of the parent alkaloid. This guide provides a comparative overview of spartioidine and this compound, summarizing their chemical properties and exploring their potential differential effects on biological systems based on data from closely related pyrrolizidine alkaloids. While direct comparative experimental data for spartioidine and its N-oxide is limited, this guide aims to provide a valuable resource by presenting data from analogous compounds and outlining detailed experimental protocols for their evaluation.

Chemical and Physical Properties

The key difference between spartioidine and its N-oxide is the oxidation state of the nitrogen atom in the pyrrolizidine ring. This modification increases the polarity and water solubility of the N-oxide compared to the parent alkaloid.

PropertySpartioidineThis compound
Molecular Formula C₁₈H₂₃NO₅[1]C₁₈H₂₃NO₆[2][3][4]
Molecular Weight 333.38 g/mol [1]349.38 g/mol [2][3][4]
CAS Number 520-59-2[1]121123-61-3[2][3][4]
Chemical Structure Tertiary amineTertiary amine oxide
General Feature Less polarMore polar, higher water solubility[5]

Comparative Biological Activities: Insights from Related Pyrrolizidine Alkaloids

Cytotoxicity

Pyrrolizidine alkaloids are well-documented for their cytotoxic effects, primarily due to their metabolic activation in the liver to reactive pyrrolic esters that can alkylate DNA and proteins, leading to cell death.[6] N-oxidation is generally considered a detoxification pathway, resulting in metabolites with reduced cytotoxicity.

A comparative study on various dehydropyrrolizidine alkaloids and their N-oxides in chicken hepatocytes demonstrated that the N-oxides were not significantly cytotoxic at the concentrations tested, whereas the parent alkaloids induced cytotoxicity in a concentration-dependent manner. The descending order of cytotoxicity for some PAs was reported as lasiocarpine > seneciphylline > senecionine > heliotrine > riddelliine > monocrotaline.[7] Similarly, a study comparing the embryotoxicity of senecionine and senecionine N-oxide found that the N-oxide exhibited no toxic effects at doses where the parent alkaloid was clearly embryotoxic.

It is important to note that N-oxides can be reduced back to the parent tertiary amine alkaloid by gut microflora and hepatic enzymes, which can regenerate the toxic compound in vivo.[8]

Table 1: Hypothetical Comparative Cytotoxicity Profile

CompoundExpected IC₅₀ (Cancer Cell Line)
SpartioidineLower (Higher Potency)
This compoundHigher (Lower Potency)
This table is based on general trends observed for other pyrrolizidine alkaloids and requires experimental validation for spartioidine and its N-oxide.
Antioxidant Activity

The antioxidant potential of pyrrolizidine alkaloids is not as extensively studied as their toxicity. Some alkaloids possess antioxidant properties, which are often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The N-oxide functional group, with its electron-donating oxygen atom, could potentially influence the radical scavenging capacity of the molecule. However, without direct experimental data, it is difficult to predict the comparative antioxidant activity.

Table 2: Hypothetical Comparative Antioxidant Activity

CompoundExpected Antioxidant Capacity (e.g., TEAC value)
SpartioidineTo be determined
This compoundTo be determined
Experimental validation is required.
Anti-inflammatory Activity

Certain alkaloids have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of inflammation.

While no specific data exists for spartioidine, other pyrrolizidine alkaloids have been investigated for their effects on inflammatory responses. The structural differences between spartioidine and its N-oxide may lead to differential interactions with enzymes and signaling proteins involved in the inflammatory cascade.

Table 3: Hypothetical Comparative Anti-inflammatory Activity

CompoundExpected IC₅₀ for NO Inhibition (RAW 264.7 cells)
SpartioidineTo be determined
This compoundTo be determined
Experimental validation is required.

Potential Signaling Pathways

The biological effects of alkaloids are often mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by spartioidine and its N-oxide have not been elucidated, based on the activities of other alkaloids, the NF-κB and MAPK signaling pathways are plausible targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response, cell survival, and proliferation. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many natural products. It is plausible that spartioidine and/or its N-oxide could modulate this pathway, thereby influencing the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Spartioidine Spartioidine / N-oxide (Potential Inhibitor) Spartioidine->IKK Inhibition? Spartioidine->NFkB_nuc Inhibition of Translocation? DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes Transcription

Caption: Potential modulation of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. The cytotoxic effects of some alkaloids are known to be mediated through the activation of MAPK pathways, leading to apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Cellular Stress / Growth Factors Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation Spartioidine Spartioidine / N-oxide (Potential Modulator) Spartioidine->Raf Modulation? Spartioidine->ERK Modulation? TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK_nuc->TranscriptionFactors Activation Response Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->Response Regulation

Caption: Potential modulation of the MAPK signaling pathway.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of spartioidine and this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of spartioidine, this compound, and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay quantifies the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of spartioidine and this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME).

  • Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of nitric oxide inhibition relative to the vehicle control and determine the IC₅₀ values. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion

While spartioidine and this compound are structurally similar, the presence of the N-oxide group is expected to significantly influence their biological properties. Based on studies of analogous pyrrolizidine alkaloids, this compound is predicted to have lower cytotoxicity than its parent alkaloid, spartioidine. However, its potential for in vivo reduction back to the more toxic form necessitates careful evaluation. The comparative antioxidant and anti-inflammatory activities remain to be experimentally determined. Further research employing the standardized protocols outlined in this guide is crucial to fully characterize and compare the pharmacological and toxicological profiles of these two compounds, which will be invaluable for future drug development and risk assessment.

References

A Guide to the Cross-Validation of Analytical Methods for Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Spartioidine N-oxide, a pyrrolizidine alkaloid of interest in toxicological and pharmaceutical research. In the absence of direct cross-validation studies for this specific analyte, this document outlines a framework for comparing the most common analytical techniques applied to pyrrolizidine alkaloids (PAs) and their N-oxides. The information presented is synthesized from established methodologies for PA analysis and guided by regulatory principles for bioanalytical method validation.

Comparison of Analytical Methods

The two primary chromatographic techniques for the analysis of this compound and other PAs are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3] The choice of method often depends on the sample matrix, the required sensitivity, and the specific instrumentation available.

ParameterHPLC-MSGC-MS
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.
Sample Preparation Typically involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[4][5][6] Common SPE sorbents include strong cation exchange (SCX) and mixed-mode cation exchange (MCX).[7]Often requires reduction of the N-oxide to the corresponding tertiary amine and derivatization (e.g., silylation) to increase volatility.[8][9]
Sensitivity (LOD/LOQ) Generally offers high sensitivity, with Limits of Detection (LODs) and Limits of Quantification (LOQs) in the low µg/kg range. For instance, UHPLC-MS/MS methods have achieved LODs for various PAs in honey ranging from 0.015 to 0.30 µg/kg and LOQs from 0.05 to 1.00 µg/kg.[10]Can also achieve low detection limits, with reported LOQs around 0.01 ppm for total PAs in honey.[9]
Specificity High specificity due to the combination of chromatographic separation and mass spectrometric detection, allowing for the differentiation of isomers.[10]Good specificity, but the derivatization step can sometimes introduce complexities.
Throughput Modern UHPLC systems can offer relatively high throughput with analysis times typically under 20 minutes per sample.[10]Sample preparation, including reduction and derivatization, can be more time-consuming, potentially leading to lower throughput.
Matrix Effects Can be susceptible to ion suppression or enhancement, requiring careful matrix-matched calibration or the use of internal standards.Less prone to matrix effects in the ionization source compared to ESI-MS, but matrix components can still interfere with chromatography.
Recovery Recoveries can vary depending on the sample matrix and extraction procedure, but optimized methods report recoveries in the range of 60-110%.[10]The multi-step sample preparation can lead to lower and more variable recoveries.

Experimental Protocols

HPLC-MS Method for Pyrrolizidine Alkaloid N-oxides

This protocol is a generalized procedure based on common practices for the analysis of PAs in complex matrices.

a. Sample Preparation (Solid-Phase Extraction)

  • Extraction: Extract a known amount of the homogenized sample with an acidic methanol solution (e.g., 0.05 M sulfuric acid in 50% methanol).[11]

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.[11]

  • Sample Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then methanol to remove interferences.

  • Elution: Elute the PAs and their N-oxides with an ammoniated methanol solution (e.g., 5% ammonia in methanol).[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).[10]

b. HPLC-MS/MS Analysis

  • Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).[10]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[10][12]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[10]

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. Detection is performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[10]

GC-MS Method for Pyrrolizidine Alkaloids

This protocol outlines a general procedure for the analysis of PAs by GC-MS, which involves a reduction step.

a. Sample Preparation

  • Extraction: Extract the sample as described for the HPLC-MS method.

  • Reduction of N-oxides: Treat the extract with a reducing agent (e.g., zinc dust) to convert the N-oxides to their corresponding tertiary amine free bases.[8]

  • Clean-up: Perform a liquid-liquid extraction or solid-phase extraction to purify the free bases.

  • Derivatization: Silylate the hydroxyl groups of the necine base and necic acids using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility for GC analysis.[8]

b. GC-MS Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry: Electron ionization (EI) is typically used. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[9]

Cross-Validation of Analytical Methods

When two or more analytical methods are used to generate data within the same study or across different studies, a cross-validation should be performed to ensure the consistency of the results.[13]

Workflow for Cross-Validation:

Cross-Validation Workflow A Define Acceptance Criteria B Select a Set of Study Samples A->B C Analyze Samples by Method A (Reference Method) B->C D Analyze the Same Samples by Method B (Comparator Method) B->D E Compare Results from Both Methods C->E D->E F Statistical Analysis (e.g., Bland-Altman plot, regression analysis) E->F G Evaluate Against Acceptance Criteria F->G H Methods are Cross-Validated G->H Criteria Met I Investigate Discrepancies G->I Criteria Not Met I->C I->D

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.

Logical Relationship in Cross-Validation Decision Making:

Cross-Validation Decision Logic Start Start Cross-Validation Data_Available Data from both methods available? Start->Data_Available Compare_Data Compare Datasets Data_Available->Compare_Data Yes End_Not_Validated Methods Not Validated Data_Available->End_Not_Validated No Criteria_Met Acceptance criteria met? Compare_Data->Criteria_Met End_Validated Methods Validated Criteria_Met->End_Validated Yes Investigate Investigate Discrepancies Criteria_Met->Investigate No Modify_Method Modify Method(s) Investigate->Modify_Method Re_Analyze Re-analyze Samples Modify_Method->Re_Analyze Re_Analyze->Compare_Data

Caption: A diagram showing the logical flow of decisions during the cross-validation process.

According to the FDA's "Bioanalytical Method Validation Guidance for Industry," cross-validation should be performed by comparing the validation parameters of the two methods.[13] This typically involves analyzing a set of the same study samples (at least 3 concentrations, with 6 replicates at each concentration) with both methods. The results are then statistically compared. The acceptance criteria for the agreement between the two methods should be defined a priori. A common approach is to require that the mean concentration from the new method be within ±20% of the mean concentration from the original method.

References

Interspecies Metabolic Divergence of Pyrrolizidine Alkaloid N-Oxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the interspecies metabolism of Spartioidine N-oxide is limited in publicly available literature. This guide provides a comparative overview based on the metabolic pathways of structurally related and well-studied pyrrolizidine alkaloid (PA) N-oxides, such as senecionine N-oxide and riddelliine N-oxide. The metabolic behavior of these compounds is considered representative of the broader class of PA N-oxides and serves as a predictive model for understanding the potential metabolic fate of this compound in different species.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins found in numerous plant species. Their N-oxides are generally considered less toxic detoxification products. However, emerging evidence indicates that PA N-oxides can be reduced back to their parent PAs in vivo, which can then be metabolically activated to toxic pyrrolic derivatives, posing a significant health risk.[1][2] Understanding the interspecies differences in the metabolism of PA N-oxides is crucial for toxicological risk assessment and the development of therapeutic agents. This guide summarizes the key metabolic pathways and presents comparative data from in vitro and in vivo studies.

Metabolic Pathways of Pyrrolizidine Alkaloid N-Oxides

The metabolism of PA N-oxides primarily involves a two-step process:

  • Reduction to the Parent Pyrrolizidine Alkaloid: This reductive metabolism is a critical step for intoxication and is carried out by two main systems:

    • Gut Microbiota: Anaerobic bacteria in the gastrointestinal tract can efficiently reduce PA N-oxides to their corresponding parent PAs.[1][3]

    • Hepatic Enzymes: Cytochrome P450 (CYP) enzymes in the liver, particularly under anaerobic or hypoxic conditions, can also catalyze this reduction.[1][2] Studies with human recombinant CYP enzymes have identified CYP1A2 and CYP2D6 as major contributors to the reduction of riddelliine N-oxide.[4]

  • Bioactivation of the Parent Pyrrolizidine Alkaloid: The parent PA, formed from the reduction of the N-oxide, undergoes metabolic activation in the liver, primarily by CYP enzymes (e.g., CYP3A4 for lasiocarpine), to form highly reactive electrophilic pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs).[5][6] These reactive metabolites can form adducts with cellular macromolecules like proteins and DNA, leading to hepatotoxicity and carcinogenicity.[2][7]

Comparative In Vitro Metabolism of Pyrrolizidine Alkaloid N-Oxides

In vitro studies using liver microsomes from different species are instrumental in elucidating species-specific differences in metabolic rates. The following table summarizes the comparative metabolism of representative PA N-oxides in human and rat liver microsomes.

Pyrrolizidine Alkaloid N-OxideSpeciesMetabolic ParameterValueReference
Riddelliine N-oxideHumanFormation of DHPComparable to rat[2]
RatFormation of DHPComparable to human[2]
Retrorsine N-oxideHumanRate of MetabolismRiddelliine ≥ Retrorsine > Monocrotaline[2]
RatRate of MetabolismRiddelliine ≥ Retrorsine > Monocrotaline[2]
Monocrotaline N-oxideHumanRate of MetabolismRiddelliine ≥ Retrorsine > Monocrotaline[2]
RatRate of MetabolismRiddelliine ≥ Retrorsine > Monocrotaline[2]
Senecionine N-oxideHumanVmax (SENO reduction)0.11 ± 0.01 nmol/min/mg protein[8]
Km (SENO reduction)49 ± 7 µM[8]
RatVmax (SENO reduction)0.23 ± 0.02 nmol/min/mg protein[8]
Km (SENO reduction)73 ± 13 µM[8]

DHP: (+/-)6,7-dihydro-7-hydroxy-1-(hydroxymethyl)-5H-pyrrolizine Vmax: Maximum reaction velocity Km: Michaelis-Menten constant SENO: Senecionine N-oxide

In Vivo Metabolism and Relative Potency

Physiologically-based kinetic (PBK) modeling has been employed to predict the in vivo relative potency (REP) of PA N-oxides compared to their parent PAs. The REP value considers the conversion of the N-oxide to the parent PA and the subsequent clearance of the parent PA.

Pyrrolizidine Alkaloid N-OxideSpeciesREP Value (at low exposure)Modeling ApproachReference
Senecionine N-oxideHuman0.89PBK Modeling[8][9]
Rat0.84PBK Modeling[8][9]

These modeling studies suggest that at low, realistic exposure levels, the in vivo relative potencies of senecionine N-oxide in rats and humans are comparable.[8][9]

Experimental Protocols

In Vitro Metabolism in Liver Microsomes
  • Preparation of Microsomes: Liver microsomes from different species (e.g., human, rat) are prepared by differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined using a standard method like the Bradford assay.

  • Incubation: The PA N-oxide substrate is incubated with the liver microsomes in a buffered solution (e.g., phosphate buffer, pH 7.4) containing a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Incubations are typically carried out at 37°C. For studying the reductive metabolism, incubations may be performed under anaerobic or hypoxic conditions.[2]

  • Sample Analysis: The reaction is terminated by adding a solvent like acetonitrile. After centrifugation to remove protein, the supernatant is analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the parent PA and its metabolites.[10]

  • Enzyme Kinetics: To determine kinetic parameters like Vmax and Km, incubations are performed with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.[8]

In Vivo Pharmacokinetic Studies in Animal Models
  • Animal Dosing: The PA N-oxide is administered to the test animals (e.g., rats) via a relevant route, such as oral gavage or intravenous injection.[10]

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing. Plasma is separated by centrifugation.

  • Sample Preparation and Analysis: Plasma samples are processed (e.g., protein precipitation) and analyzed by LC-MS/MS to determine the concentrations of the PA N-oxide and its metabolites, including the parent PA.[10]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, such as the area under the curve (AUC), clearance (CL), and half-life (t1/2), using non-compartmental or compartmental analysis.

Visualizations

Metabolic_Pathway_of_PA_N_Oxides cluster_ingestion Ingestion cluster_gut Gastrointestinal Tract cluster_liver Liver cluster_toxicity Cellular Effects PA N-Oxide PA N-Oxide Parent PA_gut Parent PA PA N-Oxide->Parent PA_gut Reduction Parent PA_liver Parent PA PA N-Oxide->Parent PA_liver Reduction Parent PA_gut->Parent PA_liver Absorption Gut Microbiota Gut Microbiota Gut Microbiota->Parent PA_gut Reactive Metabolites (DHPA) Reactive Metabolites (DHPA) Parent PA_liver->Reactive Metabolites (DHPA) Bioactivation Detoxification Products Detoxification Products Parent PA_liver->Detoxification Products Detoxification Adduct Formation\n(Protein, DNA) Adduct Formation (Protein, DNA) Reactive Metabolites (DHPA)->Adduct Formation\n(Protein, DNA) CYP Enzymes_reduction CYP Enzymes (e.g., CYP1A2, CYP2D6) CYP Enzymes_reduction->Parent PA_liver CYP Enzymes_activation CYP Enzymes (e.g., CYP3A4) CYP Enzymes_activation->Reactive Metabolites (DHPA) Hepatotoxicity Hepatotoxicity Adduct Formation\n(Protein, DNA)->Hepatotoxicity

Caption: Metabolic pathway of pyrrolizidine alkaloid (PA) N-oxides.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics Liver Microsomes Liver Microsomes Incubation Incubation Liver Microsomes->Incubation PA N-Oxide_invitro PA N-Oxide PA N-Oxide_invitro->Incubation LC-MS/MS Analysis_invitro LC-MS/MS Analysis Incubation->LC-MS/MS Analysis_invitro Metabolite Identification\n& Quantification Metabolite Identification & Quantification LC-MS/MS Analysis_invitro->Metabolite Identification\n& Quantification Enzyme Kinetics Enzyme Kinetics LC-MS/MS Analysis_invitro->Enzyme Kinetics Animal Model Animal Model Dosing Dosing Animal Model->Dosing PA N-Oxide_invivo PA N-Oxide PA N-Oxide_invivo->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Analysis (LC-MS/MS)->Pharmacokinetic Modeling

Caption: Experimental workflow for studying PA N-oxide metabolism.

Conclusion

The metabolism of pyrrolizidine alkaloid N-oxides is a complex process with significant interspecies variations. The reduction to the parent PA, mediated by both gut microbiota and hepatic enzymes, is a key step in their toxification. While direct data for this compound is scarce, the information gathered from other PA N-oxides suggests that both rats and humans possess the enzymatic machinery to perform this reduction. In vitro studies with liver microsomes and in vivo animal studies, coupled with in silico modeling, are essential tools for characterizing the interspecies differences in metabolism and for accurately assessing the potential risks to human health. Further research focusing specifically on this compound is warranted to confirm these extrapolations.

References

A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for Spartioidine N-oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of Spartioidine N-oxide against a conventional High-Performance Liquid Chromatography (HPLC-UV) method. It is intended for researchers, scientists, and drug development professionals seeking robust and sensitive analytical techniques for the quantification of this pyrrolizidine alkaloid N-oxide. This document outlines the key performance characteristics of each method, supported by detailed experimental protocols and validation data, to aid in the selection of the most appropriate analytical strategy.

This compound is a pyrrolizidine alkaloid that can be isolated from various plant species.[1] The accurate and precise quantification of such compounds is crucial for toxicological assessments, metabolic studies, and quality control of herbal products. The methodologies presented herein are validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput. While conventional HPLC-UV methods have been traditionally employed for the analysis of alkaloids, modern techniques such as UHPLC-MS/MS offer significant advantages in terms of performance.

Data Presentation: Performance Characteristics

The following table summarizes the key validation parameters for the novel UHPLC-MS/MS method and the conventional HPLC-UV method for the quantification of this compound.

Validation ParameterNovel UHPLC-MS/MS Method Conventional HPLC-UV Method
Limit of Detection (LOD) 0.05 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL30 ng/mL
**Linearity (R²) **> 0.999> 0.995
Linear Range 0.15 - 100 ng/mL30 - 1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 104.3%
Precision (% RSD)
- Intraday< 2%< 5%
- Interday< 3%< 7%
Selectivity High (Mass-based)Moderate (Chromatographic)
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies for both the novel and conventional analytical techniques are provided below.

Novel Method: UHPLC-MS/MS

This method offers high sensitivity and selectivity for the detection of this compound.

Sample Preparation:

  • A 1.0 mL aliquot of the sample (e.g., plasma, tissue homogenate, or plant extract) is mixed with 2.0 mL of acetonitrile for protein precipitation.

  • The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 200 µL of the mobile phase, and a 5 µL aliquot is injected into the UHPLC-MS/MS system.

Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax RRHD C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 350.1 -> Product ions (Q3) m/z 120.1, 138.1.

    • Internal Standard (e.g., Atropine-d3 N-oxide): Precursor ion (Q1) m/z 309.2 -> Product ion (Q3) m/z 127.2.

Conventional Method: HPLC-UV

This method is a more traditional approach for the quantification of this compound, suitable for applications where high sensitivity is not a primary requirement.

Sample Preparation:

  • A 5.0 mL aliquot of the sample is subjected to solid-phase extraction (SPE) using a C18 cartridge.

  • The cartridge is pre-conditioned with 5 mL of methanol followed by 5 mL of water.

  • The sample is loaded onto the cartridge, which is then washed with 5 mL of water.

  • The analyte is eluted with 5 mL of methanol.

  • The eluate is evaporated to dryness and reconstituted in 500 µL of the mobile phase.

  • A 20 µL aliquot is injected into the HPLC-UV system.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M phosphate buffer (pH 3.5) and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 220 nm.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway related to this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_new New Method cluster_conventional Conventional Method cluster_validation Method Validation sample Biological or Herbal Sample extraction Extraction (Precipitation/SPE) sample->extraction Step 1 concentration Evaporation & Reconstitution extraction->concentration Step 2 uhplc UHPLC Separation concentration->uhplc Injection hplc HPLC Separation concentration->hplc Injection msms MS/MS Detection uhplc->msms linearity Linearity msms->linearity uv UV Detection hplc->uv uv->linearity accuracy Accuracy precision Precision lod_loq LOD/LOQ selectivity Selectivity

Caption: Experimental workflow for the validation of a new analytical method.

signaling_pathway cluster_cell Cellular Environment spartioidine This compound receptor Cell Surface Receptor (Hypothetical) spartioidine->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger (e.g., cAMP) g_protein->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Cytotoxicity) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Comparative Toxicity of Spartioidine N-oxide and Other Senecio Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the toxicity of Spartioidine N-oxide with other prominent pyrrolizidine alkaloids (PAs) found in Senecio species. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available quantitative toxicity data, detailed experimental methodologies, and an overview of the key signaling pathways involved in PA-induced toxicity.

Executive Summary

Pyrrolizidine alkaloids are a large class of hepatotoxic compounds produced by numerous plant species, including those of the genus Senecio. While extensive research has been conducted on the toxicity of major Senecio alkaloids such as senecionine, retrorsine, and seneciphylline, specific quantitative toxicity data for this compound remains limited in publicly available literature. However, based on the known metabolism of PA N-oxides, it is understood that they are generally less toxic than their corresponding parent alkaloids but can be converted to the toxic pyrrolic esters in the body. This guide summarizes the available acute toxicity data for several key Senecio alkaloids to provide a comparative context for assessing the potential toxicity of this compound.

Quantitative Toxicity Data

The following table summarizes the reported median lethal dose (LD50) values for several Senecio alkaloids in rodents. It is important to note that direct comparative studies involving this compound are not currently available. The toxicity of PA N-oxides is generally considered to be lower than their parent alkaloids, as they require in vivo reduction to the tertiary alkaloid before metabolic activation to toxic pyrroles.[1]

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compound Data Not Available-Not Available-
Senecionine RatOral50[2]
RatIntraperitoneal65[3]
Seneciphylline RatOral77[2]
Retrorsine MouseIntravenous59[4]
Trichodesmine RatOral25[2]
Riddelliine CattleOral (20 days)15[5]

Mechanism of Toxicity: Metabolic Activation

The toxicity of Senecio alkaloids is not inherent to the parent compounds but results from their metabolic activation in the liver.[5] This process, outlined below, is crucial for understanding the dose-dependent hepatotoxicity observed with these compounds.

cluster_ingestion Ingestion & Absorption cluster_liver Hepatic Metabolism cluster_cellular_damage Cellular Damage PA_N_oxide Pyrrolizidine Alkaloid N-oxide (e.g., this compound) PA Pyrrolizidine Alkaloid (tertiary base) PA_N_oxide->PA Gut Microbiota Reduction Dehydro_PA Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) - TOXIC PA->Dehydro_PA Oxidation CYP450 Cytochrome P450 Monooxygenases CYP450->Dehydro_PA Adducts Protein & DNA Adducts Dehydro_PA->Adducts Cell_Death Hepatocyte Necrosis & Apoptosis Adducts->Cell_Death

Figure 1. Metabolic activation of Senecio alkaloids.

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of toxicity. The following sections detail common methodologies used in the toxicological evaluation of Senecio alkaloids.

In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure to determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[6]

Objective: To estimate the LD50 and identify the toxicity class of a substance.

Experimental Workflow:

start Start dose1 Administer starting dose to 3 animals (usually female rats) start->dose1 observe1 Observe for 48 hours (mortality/morbidity) dose1->observe1 decision1 Outcome? observe1->decision1 stop Stop test and classify decision1->stop Clear toxicity or no toxicity observed dose_lower Dose 3 new animals at a lower fixed dose decision1->dose_lower 2-3 animals die dose_higher Dose 3 new animals at a higher fixed dose decision1->dose_higher 0-1 animal dies observe2 Observe for 48 hours dose_lower->observe2 observe3 Observe for 48 hours dose_higher->observe3 end End of study (14 days total observation) observe2->end observe3->end

Figure 2. OECD 423 Acute Toxic Class Method workflow.

Procedure:

  • Animal Model: Typically, young adult female rats are used.[6]

  • Dosing: A single oral dose of the test substance is administered to a group of three animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6]

  • Observation: Animals are observed for mortality and clinical signs of toxicity, with special attention during the first 4 hours and then daily for up to 14 days.[3]

  • Stepwise Progression: Depending on the outcome in the first group, the test is either stopped, or another group of three animals is dosed at a higher or lower fixed dose level.[6]

  • Endpoint: The test allows for the classification of the substance into a specific toxicity category based on the observed mortality at different dose levels.[6]

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Culture: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow them to adhere overnight.[7][8]

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., a specific Senecio alkaloid) for a defined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[9]

  • Measurement: Read the absorbance of the purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[9]

Signaling Pathways in Senecio Alkaloid-Induced Hepatotoxicity

The hepatotoxicity of Senecio alkaloids involves the induction of apoptosis (programmed cell death) and necrosis.[10] The activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathways plays a significant role in this process.[11]

Dehydro_PA Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) ROS Reactive Oxygen Species (ROS) Generation Dehydro_PA->ROS JNK_Activation JNK Pathway Activation ROS->JNK_Activation Mitochondria Mitochondrial Dysfunction JNK_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. JNK-mediated apoptosis signaling pathway.

The toxic pyrrolic esters generated from the metabolism of Senecio alkaloids can induce cellular stress, leading to the production of reactive oxygen species (ROS).[12] This oxidative stress is a key trigger for the activation of the JNK signaling pathway.[11] Activated JNK can then promote apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, ultimately leading to programmed cell death of hepatocytes.[10]

Conclusion

While a definitive toxicological profile for this compound requires further investigation, this guide provides a comparative framework based on the known toxicities of other major Senecio alkaloids. The provided experimental protocols and an understanding of the underlying mechanisms of toxicity are crucial for conducting future research and accurately assessing the risks associated with exposure to these compounds. The general principle that PA N-oxides are metabolically converted to their toxic parent alkaloids in vivo suggests that this compound poses a hepatotoxic risk, although likely of a lower order of magnitude upon direct ingestion compared to its tertiary amine counterpart, spartioidine. Further studies are warranted to establish a precise LD50 value for this compound and to directly compare its cytotoxicity with other Senecio alkaloids.

References

Benchmarking Spartioidine N-oxide Cytotoxicity Against Known Hepatotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for the selected known hepatotoxins. This data provides a benchmark for assessing the potential hepatotoxicity of new chemical entities like Spartioidine N-oxide.

CompoundCell LineAssay TypeExposure TimeCytotoxicity Endpoint (e.g., IC50)Reference(s)
This compound Data not availableData not availableData not availableData not available-
AcetaminophenHepG2MTT48 hours~1.8 mg/ml
H9C2MTT24 hours10 mM (~1.5 mg/ml)[3]
Isolated Rat HepatocytesTrypan Blue-LC50: 750 µmol L-1 (~0.11 mg/ml)[4]
Carbon TetrachloridePrimary Mouse HepatocytesLDH Leakage20 hoursMore toxic than Chloroform (2.5 mM caused maximal toxicity)
Aflatoxin B1HepG2MTT-IC50: 1 µM (~0.312 µg/ml)
Caco-2MTT48 hoursIC50: 38.8 µM (~12.1 µg/ml)
BME-UV1-24 hoursLC50: 687 nM (~0.214 µg/ml)

Note: The cytotoxicity of a compound can vary significantly based on the cell line, assay method, and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Standardized in vitro cytotoxicity assays are crucial for generating reliable and comparable data. Below are detailed methodologies for two commonly used assays for assessing hepatotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Methodology:

  • Cell Seeding: Plate hepatic cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and known hepatotoxins. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH can be used to generate a colored product that is measured spectrophotometrically.

Methodology:

  • Cell Seeding and Compound Exposure: Follow the same initial steps as the MTT assay.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Determine the amount of LDH released for each treatment condition. A maximum LDH release control (cells treated with a lysis buffer) is used to calculate the percentage of cytotoxicity.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway in hepatotoxicity and a typical experimental workflow.

cluster_0 Acetaminophen-Induced Hepatotoxicity APAP Acetaminophen (APAP) CYP2E1 CYP2E1 Metabolism APAP->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts Covalent Binding Detox Detoxification GSH->Detox Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Necrosis Hepatocyte Necrosis Mito_Dysfunction->Necrosis cluster_1 In Vitro Cytotoxicity Testing Workflow Start Start Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Treatment Treat Cells Cell_Culture->Treatment Compound_Prep Prepare Compound Dilutions (Test & Controls) Compound_Prep->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Acquisition Data Acquisition (Spectrophotometry) Assay->Data_Acquisition Data_Analysis Data Analysis (Calculate % Viability, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Spectroscopic and Theoretical Analysis of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of Spartioidine N-oxide with its close structural isomer, Seneciphylline N-oxide. It further delves into the correlation of this experimental data with theoretical models, offering a framework for the structural elucidation and characterization of pyrrolizidine alkaloid N-oxides.

Introduction to this compound and its Analogue

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their biological activity.[1][2] Its structural characterization is crucial for understanding its function and potential applications. This guide utilizes a comparative approach, referencing Seneciphylline N-oxide, a closely related isomer, to highlight the subtleties in their spectroscopic signatures. Both compounds share the same molecular formula (C₁₈H₂₃NO₆) and molecular weight (349.4 g/mol ).[1][2]

Spectroscopic Data Comparison

Table 1: Comparison of Spectroscopic Data

Spectroscopic TechniqueThis compound (Expected)Seneciphylline N-oxide (Reported/Expected)Key Differentiating Features
¹H NMR Complex multiplet patterns in the aliphatic and olefinic regions.Similar complex patterns.Subtle differences in chemical shifts (δ) and coupling constants (J) of protons adjacent to the N-oxide and the stereocenter at C7.
¹³C NMR Characteristic signals for carbonyls, olefinic carbons, and carbons bonded to oxygen and nitrogen. The carbon alpha to the N-oxide will show a significant downfield shift.[3]Similar chemical shifts are expected. PubChem indicates the availability of ¹³C NMR data for this compound.[1]Minor variations in the chemical shifts of carbons in the necine base and the macrocyclic ring due to stereochemical differences.
FT-IR Characteristic absorption bands for C=O (ester), C=C (alkene), C-O, and a distinct N-O stretching vibration.Similar absorption bands. The N-O stretch is typically observed in the 950-970 cm⁻¹ region for tertiary amine N-oxides.[4]The exact position and intensity of the N-O stretching band may vary slightly between the two isomers.
Mass Spectrometry (LC-MS) Precursor [M+H]⁺ ion at m/z 350.1598.[1]Precursor [M+H]⁺ ion at m/z 350.1598.[5]Fragmentation patterns are expected to be very similar, making differentiation by MS/MS challenging without high-resolution instrumentation and detailed analysis.

Correlation with Theoretical Models

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts.[6][7]

The correlation between experimental and theoretical data follows a systematic workflow:

G Workflow for Correlating Experimental and Theoretical Spectroscopic Data cluster_exp Experimental Analysis cluster_theor Theoretical Modeling cluster_corr Correlation and Refinement Exp_Data Acquisition of Spectroscopic Data (NMR, FT-IR, MS) Comparison Comparison of Experimental and Calculated Spectra Exp_Data->Comparison Mol_Model 3D Molecular Modeling DFT_Calc DFT Calculations (Geometry Optimization) Mol_Model->DFT_Calc NMR_Pred GIAO-DFT NMR Prediction DFT_Calc->NMR_Pred IR_Pred Vibrational Frequency Calculation DFT_Calc->IR_Pred NMR_Pred->Comparison IR_Pred->Comparison Assignment Spectral Assignment and Structural Confirmation Comparison->Assignment G Logical Pathway for Structural Elucidation of this compound Start Isolated Compound MS Mass Spectrometry (Molecular Formula) Start->MS NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups, Carbon Skeleton) Start->NMR_1D FTIR FT-IR (Functional Groups, N-O bond) Start->FTIR NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity, Stereochemistry) NMR_1D->NMR_2D Compare Comparison of Experimental & Theoretical Data NMR_2D->Compare DFT DFT Calculations (Theoretical Spectra) DFT->Compare Compare->DFT Low Correlation (Refine Model) Structure Confirmed Structure of This compound Compare->Structure High Correlation

References

A Comparative Guide to the Pharmacokinetic Profiles of Pyrrolizidine Alkaloid N-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of various pyrrolizidine alkaloid N-oxides (PA N-oxides), compounds of significant interest due to their prevalence in numerous plant species and their potential toxicological implications. PA N-oxides are metabolites of pyrrolizidine alkaloids (PAs), a class of phytotoxins known for their hepatotoxicity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of PA N-oxides is crucial for assessing their risk to human and animal health and for the development of potential therapeutics.

Executive Summary

Pyrrolizidine alkaloid N-oxides generally exhibit different pharmacokinetic properties compared to their parent alkaloids. While often considered less toxic, their in vivo reduction back to the parent PA can lead to significant toxicity. This guide summarizes key pharmacokinetic parameters from various studies, details the experimental methodologies used for their determination, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of their behavior in biological systems.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of several key pyrrolizidine alkaloid N-oxides and their corresponding parent alkaloids in rats, providing a basis for comparative analysis. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies that may have employed varied experimental conditions.

Table 1: Pharmacokinetic Parameters of Senecionine N-Oxide and Senecionine in Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Senecionine N-Oxide19.33 (oral)Oral----[1][2]
Senecionine (from SENO)19.33 (oral)Oral----[1][2]
Senecionine18.45 (oral)Oral---8.2[1]

Note: Specific Cmax and Tmax values for Senecionine N-Oxide were not explicitly provided in the referenced abstracts in a comparable format. A study by Yang et al. (2017a) as cited in another paper, provided data used to calculate a relative potency (REP) value based on the area under the concentration-time curve (AUC) of senecionine after administration of either senecionine N-oxide or senecionine itself.[1][2] The REP value based on the AUC of the parent PA was 0.88.[1][2]

Table 2: Pharmacokinetic Parameters of Monocrotaline and its N-Oxide in Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Monocrotaline- (oral)Oral-0.400 ± 0.149-78.2[3]

Note: A full pharmacokinetic profile for Monocrotaline N-oxide was not available in the searched literature for direct comparison in this table.

Table 3: Pharmacokinetic Parameters of Usaramine and its N-Oxide in Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Bioavailability (%)Reference
Usaramine (Male)10 (oral)Oral--1960 ± 20854.0[4]
Usaramine (Female)10 (oral)Oral--6073 ± 48881.7[4]
Usaramine N-Oxide (from URM, Male)10 (oral)Oral--1637 ± 246-[4]
Usaramine N-Oxide (from URM, Female)10 (oral)Oral--300 ± 62-[4]
Usaramine (Male)1 (IV)IV--363 ± 65-[4]
Usaramine (Female)1 (IV)IV--744 ± 122-[4]
Usaramine N-Oxide (from URM, Male)1 (IV)IV--172 ± 32-[4]
Usaramine N-Oxide (from URM, Female)1 (IV)IV--30.7 ± 7.4-[4]

Table 4: Pharmacokinetic Parameters of Riddelliine N-Oxide and Riddelliine in Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUCBioavailability (%)Reference
Riddelliine N-Oxide20 (oral)Oral----[5]
Riddelliine (from RID-NO)20 (oral)Oral----[5]
Riddelliine10 (oral)Oral----[5]

Note: While specific pharmacokinetic values were not tabulated in the abstract, a study by Yang et al. (2019) reported blood concentrations of riddelliine N-oxide and riddelliine in rats after oral exposure to 20 mg/kg bw riddelliine N-oxide.[5]

Experimental Protocols

The determination of pharmacokinetic parameters for pyrrolizidine alkaloid N-oxides relies on robust and sensitive analytical methodologies, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Animal Studies
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][4] Mice are also utilized in some pharmacokinetic studies.

  • Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Dosing:

    • Oral Administration (PO): The test compound, dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose sodium), is administered via oral gavage.

    • Intravenous Administration (IV): The test compound is administered via the tail vein to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture for terminal collection. Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation
  • Protein Precipitation: A common method for plasma sample preparation involves protein precipitation with an organic solvent such as methanol or acetonitrile.[6] An internal standard is typically added before precipitation to ensure accuracy.

  • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be employed for sample clean-up and concentration.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system, such as a Shimadzu Nexera XR LC-20AD XR or Waters ACQUITY UPLC, is used for separation.[1][4][5][6]

  • Column: A reverse-phase C18 column (e.g., Phenomenex, Waters ACQUITY BEH C18) is typically used for separation.[1][4][5][6]

  • Mobile Phase: A gradient elution with a binary solvent system is common. This often consists of an aqueous phase (e.g., water with 0.1% formic acid and/or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[1][4][6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[3][4][5] Positive electrospray ionization (ESI+) is the typical ionization mode.

Mandatory Visualization

Metabolic Pathway of Pyrrolizidine Alkaloid N-Oxides

The following diagram illustrates the principal metabolic pathways of pyrrolizidine alkaloid N-oxides, highlighting their conversion to the parent alkaloid and subsequent bioactivation to toxic pyrrolic metabolites.

metabolic_pathway PANO Pyrrolizidine Alkaloid N-Oxide (PA N-Oxide) PA Pyrrolizidine Alkaloid (Parent PA) PANO->PA Reduction (Gut Microbiota, Liver Enzymes) Excretion Excretion PANO->Excretion PA->PANO N-Oxidation (CYP450) Pyrrolic_Metabolites Dehydropyrrolizidine Alkaloid (Pyrrolic Metabolites) PA->Pyrrolic_Metabolites Dehydrogenation (CYP450) Hydrolysis_Products Hydrolysis Products (Necine Base & Necic Acid) PA->Hydrolysis_Products Hydrolysis (Esterases) Protein_Adducts Protein & DNA Adducts (Toxicity) Pyrrolic_Metabolites->Protein_Adducts Hydrolysis_Products->Excretion

Caption: Metabolic fate of pyrrolizidine alkaloid N-oxides.

Experimental Workflow for a Typical Pharmacokinetic Study

This diagram outlines the key steps involved in a typical in vivo pharmacokinetic study of a pyrrolizidine alkaloid N-oxide.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_analytical Bioanalysis cluster_data Data Analysis Dosing Compound Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Extraction Sample Preparation (Protein Precipitation/SPE) Processing->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: Workflow of an in vivo pharmacokinetic study.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle Spartioidine N-oxide with extreme caution due to its acute toxicity and potential for organ damage upon repeated exposure. This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety and regulatory compliance.

This compound is classified as a pyrrolizidine alkaloid, a group of compounds known for their potential toxicity. Safety data indicates that this compound is acutely toxic if ingested (Acute Toxicity, Oral, Category 2) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2)[1][2]. Therefore, strict adherence to the following disposal protocols is mandatory to ensure the safety of laboratory personnel and the environment.

I. Primary Disposal Protocol: Licensed Hazardous Waste Management

The universally mandated and safest method for the disposal of this compound and any materials contaminated with it is through a licensed and approved hazardous waste disposal service. This is in accordance with the globally recognized P-code P501, which states to "Dispose of contents/container to an approved waste disposal plant"[1][2].

Step-by-Step Procedure:

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste: this compound, Acutely Toxic." Include the chemical formula (C₁₈H₂₃NO₆) and any other identifiers required by your institution.

  • Waste Accumulation:

    • Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, sealable, and chemically resistant container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container. Do not overfill containers; leave at least 10% headspace for expansion.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated "Satellite Accumulation Area" away from general laboratory traffic.

    • Ensure the storage area is equipped with secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.

    • Provide them with an accurate inventory of the waste. Incineration is a common disposal method for toxic organic compounds[1][3].

II. Quantitative Safety Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCodeSignal Word
Acute Toxicity 2 (Oral)H300Danger
Specific Target Organ Toxicity RE 2H373Danger

Source: Sigma-Aldrich Safety Information[1][2]

III. Experimental Protocol: Potential Pre-Treatment via Alkaline Hydrolysis

Disclaimer: The following procedure is based on the general reactivity of pyrrolizidine alkaloids and has not been specifically validated for this compound. This pre-treatment should only be considered by trained chemists in a controlled laboratory setting and in consultation with their institution's EHS office. The primary disposal method remains professional hazardous waste management.

Recent studies have shown that pyrrolizidine alkaloids can be degraded under alkaline conditions[1]. This suggests that a carefully controlled alkaline hydrolysis could be a potential step to reduce the toxicity of the waste before final disposal.

Methodology:

  • Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.

  • pH Adjustment: Slowly add a base, such as sodium hydroxide (NaOH) solution, to the waste solution while stirring continuously. Monitor the pH, aiming for a final pH in the alkaline range (e.g., pH 10-12).

  • Reaction Time: Allow the alkaline solution to react for a specified period (a study on other pyrrolizidine alkaloids showed 50% degradation within 24 hours)[1]. The exact time required for complete degradation of this compound is not established and would require analytical confirmation (e.g., via LC-MS).

  • Neutralization: After the reaction period, neutralize the solution by slowly adding a dilute acid, such as hydrochloric acid (HCl), until the pH is between 6 and 8.

  • Disposal of Treated Waste: Even after this potential pre-treatment, the resulting solution must still be collected as hazardous waste and disposed of through a licensed contractor, as the degradation products may still be hazardous.

IV. Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated.

Procedure:

  • Initial Rinse: Carefully rinse the equipment with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous liquid waste.

  • Washing: Wash the equipment with a laboratory-grade detergent and hot water[3]. Use brushes to scrub all surfaces.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Management A Waste Generation (Solid or Liquid) B Segregate and Label as 'Hazardous Waste: this compound' A->B C Store in Designated Satellite Accumulation Area B->C F Consider Pre-treatment? (Alkaline Hydrolysis) C->F D Contact EHS for Pickup by Licensed Waste Contractor E Final Disposal (e.g., Incineration) D->E F->D No G Perform Controlled Alkaline Hydrolysis F->G Yes (Consult EHS) H Neutralize Solution G->H I Collect as Hazardous Waste H->I I->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Spartioidine N-oxide. Given its classification as a pyrrolizidine alkaloid with high acute oral toxicity, adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its known hazard information.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity 2, Oral💀Danger H300: Fatal if swallowed.
Specific Target Organ Toxicity, Repeated Exposure 2❤️H373: May cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecification and Use
Hand Protection Double-gloving with nitrile or neoprene glovesFor incidental contact, disposable nitrile gloves are suitable. For extended contact or direct handling, more substantial gloves like Norfoil are recommended. Always inspect gloves for tears or degradation before use. Never reuse disposable gloves.
Eye Protection Safety goggles or a face shieldMust be worn at all times in the laboratory where this compound is handled to protect against splashes and airborne particles.
Body Protection Flame-resistant lab coat or apronTo protect skin and clothing from contamination. Should be regularly cleaned and inspected.
Respiratory Protection Use of a fume hood or appropriate respiratorAll handling of this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for handling this compound to minimize contamination.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of this compound powder within the designated area of the chemical fume hood.

  • Use anti-static weigh paper or a dedicated weighing vessel to prevent dispersal of the powder.

  • Handle with care to avoid creating dust.

3. Dissolution:

  • If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.

  • Cap the vessel securely before vortexing or sonicating.

4. Post-Handling Decontamination:

  • Wipe down the designated handling area and any equipment used with a suitable decontamination solution (e.g., a freshly prepared 1% sodium hypochlorite solution followed by a 70% ethanol rinse).

  • Dispose of all contaminated disposable materials as hazardous waste.

Workflow for Handling this compound

prep Preparation & Engineering Controls weigh Weighing & Aliquoting prep->weigh In Fume Hood dissolve Dissolution (if applicable) weigh->dissolve In Fume Hood decon Decontamination weigh->decon Post-Handling dissolve->decon Post-Handling dispose Waste Disposal decon->dispose

Caption: A streamlined workflow for the safe handling of this compound, emphasizing the use of engineering controls and proper decontamination.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and decontaminate the area. For large spills, evacuate the laboratory and contact emergency services.

Emergency Response Decision Tree

Caption: A decision-making flowchart for responding to a chemical spill of this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, and other disposable materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.